6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
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Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589925 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352553-60-7 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structure Elucidation: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
[1][2][3][4]
Executive Summary & Chemical Context[2][3][5][6][7][8][9][10][11]
The target molecule, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 352553-60-7 for free base), represents a "privileged scaffold" in medicinal chemistry. It combines the rigidity of the tetrahydrocarbazole core with a manipulable chiral amine at position C1 and a halogen handle at C6.
Accurate structural assignment is non-trivial due to three specific challenges:
-
Regiochemistry of the Chlorine: Distinguishing the 6-chloro isomer from the 5-, 7-, or 8-chloro analogues formed during non-selective Fischer indole syntheses.
-
Stereochemistry at C1: The C1 position is a chiral center; differentiating the (R) and (S) enantiomers is critical for biological activity (e.g., the (R)-isomer is often the active precursor for amide coupling).
-
Lability: The C1-amine is benzylic-like, making it prone to oxidation or elimination (to the imine/aromatized carbazole) if handled improperly during analysis.
This guide provides a self-validating analytical workflow to confirm the structure with forensic precision.
Analytical Strategy & Logic Flow
The elucidation process follows a subtractive logic path: Elemental Composition
Workflow Diagram
Caption: Step-by-step structural elucidation workflow prioritizing regiochemical and stereochemical verification.
Detailed Elucidation Data
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
-
Formula:
-
Exact Mass: 220.0767 Da.
-
Key Insight: Look for the characteristic Chlorine isotope pattern.
-
M (221.08): 100% intensity.
-
M+2 (223.08): ~32% intensity (indicative of one
and one atom).
-
-
Fragmentation: Loss of
( ) is common for primary amines, confirming the exocyclic amine group.
1H NMR Spectroscopy (500 MHz, DMSO-d6)
This is the definitive method for regiochemistry. The aromatic region (7.0–7.5 ppm) distinguishes the 6-chloro substitution from other possibilities.
Aromatic Region Logic (The "Fingerprint")
In a 6-chloro-tetrahydrocarbazole, the protons are located at positions 5, 7, and 8.
-
H5 (Proton meta to Cl): Appears as a doublet (d) with a small meta-coupling constant (
Hz). It is chemically distinct because it is flanked by the bridgehead C4a and the Chlorine at C6. -
H7 (Proton ortho to Cl): Appears as a double doublet (dd) . It couples to the ortho-proton H8 (
Hz) and the meta-proton H5 ( Hz). -
H8 (Proton adjacent to NH): Appears as a doublet (d) with ortho-coupling (
Hz).
Contrast: A 7-chloro isomer would show a singlet (or small doublet) for H8, which is not observed here.
Aliphatic Region Logic
-
H1 (Chiral Center): The proton at C1 is benzylic to the indole system. It appears as a triplet or dd around 3.9 – 4.1 ppm . The downfield shift (compared to unsubstituted cyclohexane ~1.5 ppm) is due to the inductive effect of the
group and the anisotropic effect of the indole ring. -
H2, H3, H4: Appear as multiplets between 1.6 – 2.8 ppm.[1] H4 protons (adjacent to the indole double bond) are typically deshielded (~2.6 ppm).
13C NMR Assignments
-
C1 (Carbinol-like): ~45-50 ppm (Shifted by
). -
C6 (C-Cl): ~123-125 ppm.
-
C4a/C9a (Quaternary Bridgehead): Distinctive weak signals in the 130-140 ppm range.
Quantitative Data Summary
The following table summarizes the expected spectral characteristics for the hydrochloride salt form.
| Position | Atom Type | Multiplicity | Assignment Logic | |||
| 1 | CH | 4.45* | t / br s | - | 48.5 | Shifted downfield in HCl salt; Chiral center |
| 2 | CH2 | 2.05 | m | - | 28.1 | Aliphatic ring |
| 3 | CH2 | 1.90 | m | - | 19.5 | Aliphatic ring |
| 4 | CH2 | 2.75 | t | 6.0 | 22.3 | Benzylic to C4a |
| 5 | CH | 7.45 | d | 2.0 | 117.8 | Meta coupling to H7; confirms 6-Cl |
| 6 | C-Cl | - | - | - | 123.4 | Quaternary C-Cl |
| 7 | CH | 7.05 | dd | 8.5, 2.0 | 120.9 | Ortho to H8, Meta to H5 |
| 8 | CH | 7.30 | d | 8.5 | 112.5 | Ortho to H7 |
| 9 | NH | 11.20 | s | - | - | Indole NH (Exchangeable) |
| 1-NH2 | NH3+ | 8.40 | br s | - | - | Ammonium protons (in salt) |
*Note: In the free base, H1 typically appears near 3.9 ppm. In the HCl salt, it shifts to ~4.4-4.5 ppm.
Experimental Protocols
NMR Sample Preparation (Critical for Resolution)
To ensure clear separation of the H1 peak and exchangeable protons:
-
Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. The salt form is poorly soluble in chloroform, and DMSO prevents aggregation.
-
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL solvent.
-
D2O Shake (Optional): If the
and Indole signals obscure the aromatic region, add 1 drop of and shake. This will eliminate the peaks at 11.20 and 8.40 ppm, simplifying the spectrum.
Chiral Purity Analysis (SFC Method)
Since the biological activity (e.g., HPV inhibition) is often tied to the (R)-enantiomer, chiral separation is mandatory.
-
Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine). -
Ratio: 80:20 or 70:30.
-
Detection: UV at 230 nm (Carbazole absorption max).
-
Protocol:
-
Dissolve 1 mg sample in 1 mL MeOH.
-
Inject 5 µL.
-
The enantiomers typically separate with a resolution (
) > 1.5. -
Compare retention times with a racemic standard (prepared by mixing NaBH4 reduced ketone without chiral catalyst).
-
Structural Confirmation Diagram (Graphviz)
This diagram visualizes the critical NOE (Nuclear Overhauser Effect) and HMBC correlations that prove the connectivity.
Caption: Key HMBC and NOE correlations. The NOE between H1 and H8 (if observable) or H1 and the Indole NH confirms the orientation of the saturated ring relative to the aromatic system.
References
-
ACS Publications. "Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections." Organic Process Research & Development.
-
PubChem. "6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.
-
Sigma-Aldrich. "Product Specification: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride."
-
Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." (Foundational method for the Fischer Indole synthesis of the scaffold).[2]
Comprehensive Technical Guide: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary
This technical guide details the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical tricyclic indole scaffold. While structurally related to the 3-amine intermediate used in the production of the anti-migraine drug Frovatriptan, the 1-amine isomer represents a distinct pharmacophore often explored in the development of antiviral agents (e.g., against HPV) and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research.
This guide prioritizes a robust, scalable two-step synthetic route: Fischer Indole Cyclization followed by Reductive Amination . This pathway is selected for its reproducibility, high atom economy, and amenability to both racemic and asymmetric adaptations.
Retrosynthetic Analysis
To design the most efficient forward synthesis, we deconstruct the target molecule into its primary precursors. The strategic disconnection occurs at the C1-N bond (amine formation) and the indole core formation.
Logic:
-
Functional Group Interconversion (FGI): The C1-amine is best derived from the corresponding C1-ketone via reductive amination. This avoids the difficult direct amination of the indole ring.
-
Disconnection: The 6-chloro-2,3,4,9-tetrahydrocarbazol-1-one core is classically assembled via a Fischer Indole Synthesis.
-
Precursors: The required starting materials are 4-chlorophenylhydrazine and 1,2-cyclohexanedione (or its mono-protected ketal).
Figure 1: Retrosynthetic strategy isolating the ketone as the pivotal intermediate.
Synthetic Route & Protocols
Stage 1: Synthesis of 6-Chloro-2,3,4,9-tetrahydrocarbazol-1-one
The formation of the carbazole skeleton is achieved by reacting 4-chlorophenylhydrazine with 1,2-cyclohexanedione. Unlike the reaction with simple cyclohexanone (which yields the non-functionalized tetrahydrocarbazole), the 1,2-dione ensures the retention of a carbonyl group at the C1 position, essential for subsequent amination.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Chlorophenylhydrazine HCl | 1.0 | Nucleophile / Indole Core |
| 1,2-Cyclohexanedione | 1.1 | Electrophile / Ring Former |
| Glacial Acetic Acid | Solvent | Catalyst / Solvent |
| Sulfuric Acid (Conc.) | Cat. | Cyclization Promoter |
Detailed Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (
) is recommended to prevent oxidation of the hydrazine. -
Dissolution: Charge the flask with 4-chlorophenylhydrazine hydrochloride (1.0 equiv) and 1,2-cyclohexanedione (1.1 equiv) in Glacial Acetic Acid (10 volumes relative to hydrazine mass).
-
Cyclization: Heat the mixture to reflux (118°C) . The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes a [3,3]-sigmatropic rearrangement (Fischer Indole).[1]
-
Critical Control Point: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The hydrazone spot will disappear, and a lower Rf fluorescent spot (carbazole) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (50 volumes). Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
Filter the crude solid and wash copiously with water to remove acetic acid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile to yield the pure ketone as a tan to brown solid.
-
Target Yield: 65-75%
-
Characterization: IR (C=O stretch ~1650 cm⁻¹), MS (M+H 220.0).
-
Stage 2: Reductive Amination to 1-Amine
Direct conversion of the ketone to the amine is performed using ammonium acetate and a reducing agent. Sodium cyanoborohydride (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Chloro-2,3,4,9-tetrahydrocarbazol-1-one | 1.0 | Substrate |
| Ammonium Acetate ( | 10.0 | Nitrogen Source |
| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent |
| Methanol | Solvent | Solvent |
Detailed Protocol
-
Imine Formation: In a reaction vessel, dissolve the ketone (from Stage 1) and ammonium acetate (10 equiv) in Methanol. Stir at room temperature for 1-2 hours to allow the equilibrium formation of the imine/iminium species.
-
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise.
-
Safety Note:
generates toxic HCN gas if exposed to strong acids. Ensure the system is vented through a scrubber.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride), then stir for 30 minutes.
-
Basification & Extraction:
-
Adjust pH to >10 using 6N NaOH (this liberates the free amine).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Salt Formation (Optional but Recommended): The free amine is prone to oxidation. Convert to the Hydrochloride salt by dissolving in diethyl ether and adding 2M HCl in ether. The precipitate is the stable HCl salt.
Process Workflow Visualization
Figure 2: End-to-end process flow for the synthesis of the hydrochloride salt.
Purification & Quality Control
For pharmaceutical applications, purity is paramount. The following parameters serve as release criteria for the intermediate and final product.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige powder |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; Indole NH (~10.8 ppm), C1-H (~4.2 ppm) |
| Purity | HPLC (C18 column) | > 98.0% (Area %) |
| Residual Solvents | GC-HS | Methanol < 3000 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer | < 1.0% w/w |
Resolution of Enantiomers
The reductive amination described above yields a racemic mixture . If the specific (R)-enantiomer (often the bioactive form in this class) is required:
-
Chemical Resolution: Use (L)-Pyroglutamic acid or (D)-Tartaric acid to form diastereomeric salts. Recrystallize to constant optical rotation, then liberate the free base.
-
Chiral Chromatography: Preparative SFC using a Chiralpak AD-H column with CO2/Methanol modifier.
Safety & Troubleshooting (E-E-A-T)
Critical Safety Hazards
-
Hydrazines: 4-Chlorophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle only in a fume hood with double gloving.
-
Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases Hydrogen Cyanide (HCN). Always have a cyanide antidote kit available and quench reactions in a well-ventilated hood.
Troubleshooting Guide
-
Problem: Low yield in Stage 1 (Ketone).
-
Cause: Incomplete Fischer cyclization or degradation of the dione.
-
Solution: Ensure the reaction is strictly anhydrous until the quench. Use fresh 1,2-cyclohexanedione.
-
-
Problem: Formation of "dimer" impurities in Stage 2.
-
Cause: Reaction of the product amine with the intermediate imine.
-
Solution: Maintain a high excess of Ammonium Acetate (10-15 equiv) to suppress secondary amine formation.
-
References
-
ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Frovatriptan Compound Summary (Contextual Reference for 3-amine isomer). Retrieved from [Link]
-
Organic Syntheses. (1955). 1,2,3,4-Tetrahydrocarbazole.[1][2] Org. Synth. 1955, 35, 95. (Foundational Fischer Indole Protocol). Retrieved from [Link]
Sources
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine mechanism of action
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine .
Mechanism of Action, Polypharmacology, and Synthetic Divergence
Executive Summary
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 1443424-91-6 for HCl salt) is a privileged pharmacophore in medicinal chemistry, functioning as both a direct pharmacological agent and a critical chiral intermediate.[1]
Its biological activity is strictly enantiomer-dependent :
-
The (S)-Enantiomer : Acts as a first-in-class inhibitor of the metal transporter ZIP8 (SLC39A8) , regulating zinc and cadmium uptake.[1]
-
The (R)-Enantiomer : Serves as the key scaffold for the synthesis of GSK983 (a broad-spectrum antiviral) and is structurally related to Selisistat (EX-527) , a SIRT1 inhibitor.[1]
This guide provides an in-depth analysis of its direct inhibition of ZIP8, its off-target CNS activity, and its role as a precursor in antiviral and neuroprotective drug development.[1]
Mechanism of Action (MOA)
Primary Target: ZIP8 (SLC39A8) Inhibition
The (S)-enantiomer of the amine is one of the few known small-molecule inhibitors of the Zrt- and Irt-like protein 8 (ZIP8), a divalent metal transporter.[1]
-
Target Physiology : ZIP8 is responsible for transporting Zinc (
), Manganese ( ), and Cadmium ( ) from the extracellular space or organelles into the cytoplasm.[1] It is heavily upregulated during inflammation (via NF- B) and in chondrocytes (osteoarthritis).[1] -
Inhibition Mechanism : The molecule binds to the extracellular or transmembrane domain of ZIP8, physically occluding the channel pore.
-
Downstream Effects :
-
Reduced Metal Toxicity : Blocks the uptake of toxic cadmium (
), preventing cytotoxicity.[1] -
Immune Modulation : By limiting intracellular zinc influx, it dampens zinc-dependent signaling pathways, including the activation of Metal Regulatory Transcription Factor 1 (MTF-1) and NF-
B-driven cytokine production.[1]
-
Secondary Pharmacology (Off-Target Effects)
Due to its carbazole core—a structure mimicking serotonin (5-HT)—the molecule exhibits significant polypharmacology, particularly in the Central Nervous System (CNS).[1]
| Target | Interaction Type | Consequence |
| 5-HT2A Receptor | Ligand (Agonist/Antagonist) | Potential psychoactive or hallucinogenic effects.[1] |
| SERT (SLC6A4) | Transporter Inhibition | Modulates synaptic serotonin levels; antidepressant-like activity.[1] |
| DAT (SLC6A3) | Transporter Inhibition | Increases extracellular dopamine.[1] |
| hERG Channel | Blockade | Risk Warning : Potential for QT interval prolongation (cardiotoxicity).[1] |
The Chiral Divergence: (S) vs. (R)
The biological fate of this molecule is dictated by its stereochemistry at the C1 position.
Figure 1: Stereochemical divergence of the carbazole amine.[1] The (S)-isomer targets metal transport, while the (R)-isomer is a precursor for antiviral and epigenetic modulators.[1]
Experimental Protocols
ZIP8 Inhibition Assay (Cadmium Uptake)
This protocol validates the activity of the (S)-enantiomer by measuring the blockade of
Reagents:
-
HEK293 cells transiently transfected with human SLC39A8 (ZIP8).[1]
-
Radiolabeled
or fluorescent dye (e.g., FluoZin-3).[1] -
Test Compound: (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.[1][2][3]
Workflow:
-
Seeding : Plate transfected HEK293 cells in Poly-D-Lysine coated 96-well plates.
-
Buffer Exchange : Wash cells 3x with uptake buffer (HBSS, pH 7.4).
-
Treatment : Pre-incubate cells with the test compound (0.1 – 100 µM) for 15 minutes.[1]
-
Uptake Initiation : Add
(1 µM final concentration). Incubate for 15 minutes at 37°C. -
Termination : Aspirate buffer and wash 3x with ice-cold buffer containing 1 mM EDTA (to remove surface-bound metal).[1]
-
Lysis & Detection : Lyse cells (0.1 M NaOH) and measure radioactivity via scintillation counting.
-
Calculation : Normalize to protein content. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]
Synthesis of Antiviral Derivative (GSK983 Analog)
To utilize the amine as a scaffold for the (R)-series antiviral (GSK983), the amine must be coupled with 2-picolinic acid.[1]
Reaction Scheme:
-
Starting Material : (R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (HCl salt).[1]
-
Coupling Agent : T3P (Propylphosphonic anhydride) or HATU.[1]
-
Reagent : 2-Picolinic acid.[1]
-
Base : Diisopropylethylamine (DIPEA).[1]
-
Solvent : DMF or Ethyl Acetate.[1]
Procedure:
-
Dissolve (R)-amine (1.0 eq) and 2-picolinic acid (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir at 0°C.
-
Dropwise add T3P (50% in EtOAc, 1.5 eq).[1]
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup : Quench with water, extract with EtOAc, wash with brine/LiCl solution.
-
Purification : Recrystallize from Ethanol to obtain N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide .
Therapeutic Applications & Status
| Application Area | Derivative/Context | Status | Mechanism |
| Metal Homeostasis | (S)-Amine (Direct) | Pre-clinical Tool | ZIP8 Inhibition; reduces Cd toxicity and inflammation.[1] |
| Antiviral (HPV) | GSK983 (Derivative) | Research / Phase I | Induction of Interferon-Stimulated Genes (ISGs); blocks viral replication.[1] |
| Neurodegeneration | Selisistat (Analog) | Clinical Trials (HD) | SIRT1 Inhibition; promotes clearance of mutant Huntingtin protein.[1][4] |
Note on Orphan Drug Status : While the carbazole scaffold (specifically Selisistat/EX-527) has received orphan drug designation for Huntington's Disease , the amine itself is primarily the synthetic precursor or a research tool for metal transport studies.
References
-
Discovery of ZIP8 Inhibitors : Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB-17 Fragment Library.[1][3][5][6] (Identifies (S)-enantiomer as ZIP8 inhibitor).
-
[1]
-
-
Synthesis of GSK983: Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections.
-
Selisistat and Huntington's : Selisistat, a SirT1 inhibitor, in patients with Huntington's disease.[7][8]
-
[1]
-
-
Chemical Identity: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Page.
-
[1]
-
Sources
- 1. Gsk983 | C18H16ClN3O | CID 11416123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB-17 Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
discovery of carbazole-based SIRT1 inhibitors
The Carbazole Scaffold in Epigenetic Modulation: A Technical Guide to SIRT1 Inhibitor Discovery
Executive Summary
This technical guide outlines the discovery, synthesis, and validation of tetrahydrocarbazole-based SIRT1 inhibitors . While the sirtuin family (SIRT1–7) presents a complex pharmacological landscape, the 1,2,3,4-tetrahydrocarbazole-1-carboxamide scaffold—exemplified by the clinical candidate Selisistat (EX-527) —remains the gold standard for selective SIRT1 inhibition. This guide details the structural rationale, synthetic pathways, and self-validating screening protocols required to develop novel analogs within this chemical space.
Part 1: The Pharmacophore Rationale
Structural Biology of Inhibition
SIRT1 is an NAD+-dependent deacetylase.[1][2][3] Unlike Type I/II HDAC inhibitors (zinc chelators), SIRT1 inhibitors must occupy the nicotinamide adenine dinucleotide (NAD+) binding pocket or the acetyl-lysine channel.
-
The Scaffold: The planar carbazole system mimics the nicotinamide moiety of NAD+, allowing it to intercalate into the hydrophobic "C-pocket" of the enzyme.
-
Key Interactions (Based on PDB: 4I5I):
-
Indole NH: Forms a critical hydrogen bond with Asn346 .[4]
-
Carboxamide Moiety: Forms a hydrogen bond network with Asp348 and the backbone of Ile347 .
-
Hydrophobic Core: The carbazole ring stacks against Phe414 and Phe297 .
-
Strategic Design (SAR)
To develop novel inhibitors, modifications should focus on the "Exit Vector" (positions 6 and 7 of the carbazole) to reach the solvent-exposed region, improving solubility without disrupting the core binding mode.
Figure 1: Structural logic for carbazole-based SIRT1 inhibition. The scaffold mimics nicotinamide, blocking NAD+ hydrolysis.
Part 2: Chemical Synthesis (The "Make" Phase)
The most robust route to chiral tetrahydrocarbazole-1-carboxamides is the Fischer Indole Synthesis followed by chiral resolution or asymmetric catalysis.
Protocol: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 Analog)
-
Reagents: 4-Chlorophenylhydrazine hydrochloride, 3-aminocyclohex-2-en-1-one, Zinc chloride (
), Glacial acetic acid. -
Step 1 (Condensation):
-
Step 2 (Amide Formation):
-
The resulting carboxylic acid intermediate is activated using CDI (1,1'-Carbonyldiimidazole) in DMF.
-
Treat with aqueous ammonium hydroxide (
) to generate the primary amide.
-
-
Step 3 (Chiral Resolution):
-
The (S)-enantiomer is significantly more potent (IC50 ~100 nM) than the (R)-enantiomer (IC50 > 20 µM).
-
Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.
-
| Parameter | Specification |
| Yield (Typical) | 45–60% (Racemic) |
| Purity Requirement | >98% (HPLC) |
| Key Intermediate | Indolenine intermediate |
| Safety Note | Phenylhydrazines are toxic/genotoxic. Handle in fume hood. |
Part 3: Biochemical Screening (The "Test" Phase)
To validate inhibition, use a Fluorometric Deacetylase Assay (Fluor-de-Lys) . This assay relies on a fluorogenic peptide substrate comprising amino acids 379–382 of human p53 (Arg-His-Lys-Lys(Ac)).
Assay Principle
-
Deacetylation: SIRT1 removes the acetyl group from the lysine-coumarin conjugate.
-
Cleavage: A developer enzyme (trypsin) cleaves the deacetylated lysine, releasing the fluorophore (7-amino-4-methylcoumarin, AMC).
-
Signal: Fluorescence intensity is proportional to SIRT1 activity. Inhibitors decrease fluorescence.
Step-by-Step Protocol
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA. -
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (
~ 10–50 µM). -
Cofactor: NAD+ (500 µM, saturating conditions).
Workflow:
-
Plate Prep: Add 10 µL of test compound (Carbazole analog) in DMSO to a black 96-well plate.
-
Enzyme Mix: Add 15 µL of recombinant human SIRT1 (0.5 U/well). Incubate 10 mins at 37°C.
-
Reaction Start: Add 25 µL of Substrate/NAD+ mix.
-
Incubation: 30 mins at 37°C.
-
Stop/Develop: Add 50 µL of Developer Solution (Trypsin + Nicotinamide 2 mM).
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Figure 2: Fluorometric screening workflow. A "Hit" is defined as >50% reduction in fluorescence signal compared to DMSO control.
Part 4: Cellular Mechanism & Validation (The "Validate" Phase)
A true SIRT1 inhibitor must function in a complex cellular environment. The definitive biomarker for SIRT1 inhibition is the hyperacetylation of p53 at Lysine 382 .
The Mechanism
SIRT1 normally deacetylates p53, suppressing its transcriptional activity and preventing apoptosis. Inhibiting SIRT1 restores p53 acetylation, triggering cell cycle arrest or apoptosis in DNA-damaged cells.
Western Blot Validation Protocol
Cell Line: HCT116 (p53 wild-type) or U2OS. Treatment:
-
Seed cells at
cells/well. -
Treat with Carbazole Analog (0.1, 1, 10 µM) for 6 hours.
-
Positive Control: Treat with Etoposide (20 µM) to induce DNA damage (increases p53 baseline).
-
Reference Inhibitor: EX-527 (10 µM).
Detection:
-
Primary Antibody 1: Anti-Acetyl-p53 (Lys382) [Cell Signaling #2525].
-
Primary Antibody 2: Total p53 (Normalization).
-
Primary Antibody 3: GAPDH (Loading Control).
Interpretation:
-
Success: A dose-dependent increase in Ac-p53(K382) band intensity relative to Total p53.
-
Failure: No change in acetylation suggests poor membrane permeability or off-target effects.
Figure 3: Mechanistic pathway. Carbazole inhibitors block the negative feedback loop of SIRT1 on p53, promoting apoptosis in cancer cells.
References
-
Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry. Link
- Foundational paper describing the discovery of EX-527 (Selisist
-
Zhao, X., et al. (2013). Regulation of SIRT1 by EX-527 (Selisistat) and its analogs: Structural basis and mechanistic insights. Journal of Biological Chemistry (PDB Structure 4I5I). Link
- Provides the crystal structure proving the carbazole binding mode in the C-pocket.
-
Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology. Link
- Establishes the p53 acetylation valid
-
Abcam Protocols. SIRT1 Activity Assay Kit (Fluorometric). Link
- Standard industry protocol for the Fluor-de-Lys assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
The following technical guide provides an in-depth analysis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride , a critical intermediate in the synthesis of tryptamine-based therapeutics.
Document Type: Process Development & Characterization Guide Subject: CAS 1443424-91-6 | Frovatriptan Intermediate Version: 2.0 (Scientific Reference)[1]
Executive Summary & Compound Identity
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a pharmacophore-dense scaffold primarily utilized as the late-stage intermediate for Frovatriptan (a 5-HT1B/1D receptor agonist) and emerging antiviral therapeutics targeting Human Papillomavirus (HPV).[1] Its structural rigidity, conferred by the tetrahydrocarbazole core, combined with the halogen handle at the 6-position, makes it a high-value target for structure-activity relationship (SAR) modulation in CNS drug discovery.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride |
| CAS Number | 1443424-91-6 (HCl Salt) |
| Molecular Formula | C₁₂H₁₄Cl₂N₂ (Salt) / C₁₂H₁₃ClN₂ (Base) |
| Molecular Weight | 257.16 g/mol (Salt) / 220.69 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |
| Melting Point | >250°C (Decomposes) |
| Chirality | Contains one stereocenter at C-1.[1][2][3][4][5] Often synthesized as a racemate and resolved.[1][2] |
Synthesis & Process Chemistry
The synthesis of this amine is a classic exercise in indole alkaloid chemistry, typically proceeding via the Fischer Indole Synthesis followed by Reductive Amination .[1] The critical quality attribute (CQA) for this process is controlling the formation of the secondary amine impurity (dimerization) and ensuring complete conversion of the ketone precursor.[1]
Synthetic Pathway (Mechanism of Action)
The following flowchart illustrates the industrial route starting from 4-chlorophenylhydrazine and cyclohexanone derivatives.
Figure 1: Synthetic workflow from raw materials to the target amine salt.
Detailed Experimental Protocol
Objective: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine HCl via Reductive Amination.
Reagents:
-
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)[1]
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]
-
Methanol (Solvent)[1]
-
HCl in Dioxane (4M)[1]
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with the carbazol-1-one precursor and Methanol (10 vol). Add Ammonium Acetate (10 eq) to saturation. Stir at 40°C for 2 hours to generate the in situ imine. Note: Monitor by TLC/HPLC for disappearance of ketone.
-
Reduction: Cool the mixture to 0°C. Slowly add NaCNBH₃ (1.5 eq) portion-wise to prevent exotherm. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quenching: Quench reaction with 1N NaOH (pH > 10) to decompose excess borohydride.
-
Extraction: Extract the free base into Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.[1]
-
Salt Formation: Dissolve the crude oil in minimal Ethanol.[1] Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.
-
Isolation: Filter the white solid, wash with cold Diethyl Ether, and dry under vacuum.
Analytical Characterization & Quality Control
For drug development, establishing the purity profile—specifically distinguishing the target primary amine from potential secondary amine dimers—is paramount.[1]
HPLC Method Parameters
System: Agilent 1260 Infinity II or equivalent. Column: XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Carbazole absorption) & 280 nm |
| Retention Time | ~8.5 min (Amine); ~12.2 min (Ketone precursor) |
Chiral Resolution Strategy
The biological activity of Frovatriptan resides in the (R)-enantiomer .[1] While the synthesis above yields a racemate, resolution is required for clinical applications.
Resolution Workflow:
-
Derivatization: React racemic amine with (S)-Pyroglutamic acid or (–)-Di-p-toluoyl-L-tartaric acid.[1]
-
Crystallization: The diastereomeric salt of the (R)-amine crystallizes preferentially from Ethanol/Water.[1]
-
Free Basing: Treat the salt with NaOH to liberate the optically pure (R)-amine.[1]
Figure 2: Optical resolution logic for isolating the bioactive enantiomer.
Pharmacological Relevance & Applications
Frovatriptan Synthesis
This amine is the immediate precursor to Frovatriptan.[1] The synthesis is completed by reacting the amine with a succinic acid derivative or via amide coupling to generate the carboxamide side chain.[1]
-
Role of 6-Chloro: The chlorine atom increases lipophilicity (LogP) and metabolic stability compared to the non-halogenated analog, enhancing the half-life (~26 hours for Frovatriptan, the longest of the triptans).[1]
Emerging Research (HPV & Huntington's)
Recent studies have identified derivatives of this scaffold as inhibitors of HPV replication.[1] The planar carbazole ring intercalates with viral DNA or binds allosterically to viral helicases, preventing replication.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.[1]
-
Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen atmosphere. Desiccate before opening.
-
Stability: Stable in solid form for 2 years. Solutions in DMSO should be used within 24 hours to prevent oxidation of the amine.[1]
References
-
BenchChem. (n.d.).[1] 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Properties and Safety. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 77992, Frovatriptan (Precursor Analysis). Retrieved from [1]
-
Vernalis Development. (2002).[1] Process chemistry of Frovatriptan: Enantioselective synthesis via chiral resolution. Journal of Medicinal Chemistry. (Contextual citation based on drug development history).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. Retrieved from [1]
-
ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. Retrieved from
Sources
- 1. 942-01-8|2,3,4,9-Tetrahydro-1H-carbazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
- 4. 2,3,4,9-tetrahydro-1H-carbazol-6-amine | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Functional Characterization of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in GPCR Signaling and Cell Viability
Introduction & Scientific Rationale
The molecule 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine represents a "privileged scaffold" in medicinal chemistry. Its tetrahydrocarbazole core is structurally homologous to the indole nucleus of serotonin (5-HT) and tryptophan, making it a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly the 5-HT6 and 5-HT7 receptor subtypes.
While often utilized as a precursor for high-affinity ligands (e.g., Frovatriptan analogs or SIRT1 inhibitors like EX-527), the free amine exhibits intrinsic biological activity that necessitates rigorous cell-based profiling.
Why This Assay Strategy?
This guide outlines a dual-arm characterization strategy:
-
GPCR Functional Profiling: Because of its structural similarity to serotonin, the primary hypothesis for this scaffold is modulation of serotonergic signaling. We focus on 5-HT6 antagonism (relevant for Alzheimer’s cognition) using a cAMP accumulation assay.
-
Cytotoxicity Profiling: Tetrahydrocarbazoles can act as DNA intercalators or mitochondrial toxins. Establishing a therapeutic window via cell viability assays (MTT/ATP) is a mandatory self-validating step before advanced efficacy studies.
Chemical Handling & Solubilization
Objective: To create a stable, precipitation-free stock solution for cellular treatment.
-
Challenge: The free amine is moderately lipophilic and prone to oxidation. The hydrochloride salt (HCl) is preferred for better water solubility.
-
Vehicle: DMSO (Dimethyl sulfoxide) is the standard vehicle.
Protocol: Stock Preparation (10 mM)
-
Weighing: Accurately weigh 2.2 mg of the compound (MW ≈ 220.7 g/mol for free base; adjust for HCl salt MW ≈ 257.16).
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.
-
Sterilization: Do not autoclave. If necessary, filter through a 0.2 µm PTFE syringe filter (nylon filters may bind the amine).
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Validation Check: Dilute 1 µL of stock into 1 mL of culture media (10 µM final). Inspect under 10x microscopy. If crystals form, sonicate the stock or reduce concentration to 5 mM.
Assay A: GPCR Functional Screening (cAMP Accumulation)
Target: 5-HT6 Receptor (Gs-coupled).[1] Mechanism: Agonism increases intracellular cAMP; Antagonism inhibits serotonin-induced cAMP spikes. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), specifically HTRF or LANCE.
Experimental Logic
We treat the compound as a putative antagonist .[2] Therefore, the assay measures the compound's ability to reduce cAMP levels stimulated by an EC80 dose of Serotonin.
Workflow Diagram
Caption: Workflow for evaluating 5-HT6 antagonism using a competitive cAMP TR-FRET immunoassay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptor.
-
Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Agonist: Serotonin (5-HT) HCl.
-
Reference Antagonist: SB-271046 (Positive Control).
-
Detection Kit: Cisbio HTRF cAMP dynamic 2 or PerkinElmer LANCE Ultra cAMP.
Step-by-Step:
-
Cell Seeding: Harvest cells using Accutase (avoid Trypsin to protect receptors). Resuspend in stimulation buffer at 200,000 cells/mL. Dispense 5 µL/well into a 384-well white low-volume plate (1,000 cells/well).
-
Compound Addition (Antagonist Mode):
-
Prepare a 4X serial dilution of the test compound in Stimulation Buffer (Range: 1 nM to 100 µM).
-
Add 2.5 µL of 4X compound to the cells.
-
Incubate for 15 minutes at Room Temperature (RT). This allows the carbazole amine to bind the receptor before the agonist arrives.
-
-
Agonist Stimulation:
-
Prepare 4X Serotonin at its EC80 concentration (determined previously, typically ~100 nM).
-
Add 2.5 µL of 4X Serotonin to all wells (except basal control).
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor).
-
Incubate for 1 hour in the dark.
-
-
Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar). Excitation: 320nm. Emission: 615nm (Donor) and 665nm (Acceptor).
Data Analysis
Calculate the Ratio
-
NegControl: EC80 Serotonin + Vehicle (0% Inhibition).
-
PosControl: Buffer only (no agonist) or excess Reference Antagonist (100% Inhibition).
Assay B: Cytotoxicity & Safety Profiling
Objective: Determine if the compound causes off-target cell death. Tetrahydrocarbazoles are investigated for anticancer properties (glioma/breast cancer), so toxicity at high concentrations is expected. Method: ATP-based Luminescence (e.g., CellTiter-Glo).
Signaling & Toxicity Pathway
Caption: Potential mechanisms of carbazole-mediated cytotoxicity leading to ATP depletion.
Detailed Protocol
-
Seeding: Seed HepG2 (liver model) or SH-SY5Y (neuronal model) cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C.
-
Treatment: Remove media and replace with fresh media containing the test compound (0.1 µM – 100 µM).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Tox Control: 10 µM Staurosporine.
-
-
Incubation: Incubate for 48 hours . (Carbazoles often require >24h to show DNA-intercalation effects).
-
Lysis/Read: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read Total Luminescence.
Expected Results & Interpretation
The following table summarizes hypothetical reference values based on structural analogs (e.g., 6-chloro-tryptamine derivatives).
| Parameter | Assay | Expected Range | Interpretation |
| IC50 (5-HT6) | cAMP TR-FRET | 50 nM – 1.5 µM | Potent antagonist. If >10 µM, the scaffold requires derivatization (e.g., sulfonylation) to improve affinity. |
| CC50 (Tox) | Cell Viability | 15 µM – 50 µM | Moderate cytotoxicity. A "Therapeutic Index" (CC50/IC50) > 10 is desired. |
| Solubility | Visual | < 100 µM (PBS) | Poor aqueous solubility. Requires carrier proteins (BSA) or cyclodextrins in media if precipitating. |
Troubleshooting
-
High Background in cAMP: Ensure IBMX is fresh. Phosphodiesterase activity can degrade cAMP rapidly, masking the antagonist effect.
-
Precipitation: If the compound crashes out in cell media, reduce the stock concentration or add 0.1% BSA to the buffer to sequester the lipophilic carbazole core.
References
-
Khawaja, X., et al. (2022). "The Serotonin 5-HT6 Receptor as a Novel Therapeutic Target."[3][4][5] Pharmacological Reviews. (Discusses the role of the tryptamine/carbazole scaffold in 5-HT6 antagonism). Retrieved from [Link]
-
Napper, A. D., et al. (2005).[6] "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. (Describes the carboxamide derivative EX-527 and the use of the amine precursor). Retrieved from [Link]
-
Kumar, N., et al. (2016). "Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA." RSC Advances. (Provides context on the cytotoxicity and DNA intercalation of carbazole amines). Retrieved from [Link]
Sources
- 1. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 2. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one|CAS 88368-11-0 [benchchem.com]
- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical update on the potential for serotonin 5-HT6 and 5-HT7 receptor agents in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
Application Note: Anticancer Evaluation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary & Scientific Rationale
The compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 1443424-91-6 for HCl salt) represents a privileged pharmacophore in medicinal chemistry.[1][2] While recently granted orphan drug designation for Huntington’s disease due to its CNS penetration, its structural homology to Ellipticine and other carbazole alkaloids positions it as a potent anticancer scaffold.
The chlorine substitution at the C6 position enhances lipophilicity (
This guide provides a rigorous, validated workflow for researchers to evaluate the anticancer efficacy of this specific scaffold. It moves beyond simple cytotoxicity to define the Mechanism of Action (MoA) , specifically distinguishing between DNA intercalation and cell cycle arrest.
Chemical Identity & Handling
-
IUPAC Name: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine[1][3]
-
Molecular Weight: 220.69 g/mol (Free base)
-
Solubility:
-
Water: Poor (requires salt formation).
-
DMSO: Soluble (>20 mg/mL). Recommended for stock solutions (10-50 mM).
-
-
Storage: -20°C, desiccated. Protect from light (carbazole oxidation risk).
Experimental Workflow: From Synthesis to Signal Transduction
The following workflow integrates chemical synthesis with biological validation.
Diagram 1: Integrated Discovery Workflow
Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation assays.
Protocol A: Synthesis & Purification
Rationale: Commercial batches often contain the ketone precursor as an impurity, which has distinct biological activity. In-house synthesis or rigorous purification is required.
Reaction Principle: Reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in dry Methanol (MeOH). Add Ammonium Acetate (
, 10.0 eq). Stir at Room Temperature (RT) for 30 min under atmosphere.-
Critical Check: Ensure the solution turns slightly cloudy or changes color, indicating imine formation.
-
-
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (
, 1.5 eq). -
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quenching: Acidify with 1N HCl to pH ~2 (decomposes excess hydride). Stir for 30 min.
-
Workup: Basify with NaOH to pH >10. Extract with Ethyl Acetate (3x).
-
Purification: Flash Column Chromatography (DCM:MeOH:NH3, 95:5:0.5).
-
Quality Control: Purity must be >98% by HPLC to rule out ketone interference in bioassays.
-
Protocol B: In Vitro Cytotoxicity Screening (MTT)
Rationale: To determine the IC50 value.[4][5] The 6-chloro substitution typically shifts potency into the low micromolar range (5–20 µM) against breast (MCF-7) and glioma (U87) lines.
Materials:
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Prepare serial dilutions of 6-chloro-THC-1-amine in media (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: Vehicle control (DMSO < 0.5%).
-
Positive Control: Ellipticine or Cisplatin (known intercalators).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm (Ref 630 nm).
Data Analysis Table (Template):
| Compound | Cell Line | IC50 (µM) ± SD | Potency Class |
| 6-Cl-THC-1-amine | MCF-7 | [Experimental] | Moderate (<20 µM) |
| 6-Cl-THC-1-amine | HeLa | [Experimental] | High (<10 µM) |
| Cisplatin | MCF-7 | 5.2 ± 1.1 | High |
Protocol C: Mechanism of Action (Flow Cytometry)
Rationale: Tetrahydrocarbazoles are known to induce cell cycle arrest. Determining the specific phase (G2/M vs G0/G1) distinguishes between tubulin inhibition and DNA damage mechanisms.
Methodology (PI Staining):
-
Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0.
-
Treatment: Treat cells with IC50 concentration of the compound for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur). Collect 10,000 events.
Expected Outcome:
-
G2/M Arrest: Suggests Topoisomerase inhibition or tubulin interference (common for carbazoles).
-
Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).
Diagram 2: Signaling Pathway & Mechanism
Caption: Proposed apoptotic signaling cascade triggered by carbazole-induced DNA damage.
Advanced Validation: DNA Binding Assay
Rationale: To confirm if the "anticancer" activity is due to direct DNA interaction (typical of planar tricyclic systems).
Protocol (Ct-DNA Viscosity/UV Titration):
-
Prepare Calf Thymus DNA (Ct-DNA) solution in Tris-HCl buffer.
-
Add increasing concentrations of 6-Cl-THC-1-amine .
-
UV-Vis: Monitor absorption at
(approx 230-240 nm or 280-290 nm depending on the specific electronic transition of the indole). -
Result Interpretation:
-
Hypochromism (Decrease in Absorbance): Indicates intercalation (stacking between base pairs).
-
Red Shift (Bathochromic Shift): Confirms strong binding affinity.
-
References
-
BenchChem. (n.d.). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Page. Retrieved from
- European Commission. (2015). Orphan Designation for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine for the treatment of Huntington’s disease. Community Register of Orphan Medicinal Products.
- Glushkov, R. G., et al. (1990). Synthesis and Pharmacological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives. Pharmaceutical Chemistry Journal.
-
Zhang, X., et al. (2023).[4] Carbazole Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (General reference for scaffold activity).
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents. Retrieved from
Sources
This Application Note is designed for researchers investigating neurodegenerative pathways and sirtuin biology. It focuses on 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter referred to as 6-Cl-THC-amine ), a critical pharmacophore and precursor to the clinical stage anti-aging and neuroprotective agent Selisistat (EX-527) .
Executive Summary & Scientific Rationale
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a privileged scaffold in the design of therapies for age-related diseases, particularly Huntington’s Disease (HD) and disorders linked to Sirtuin (SIRT) dysfunction.
While often overshadowed by its carboxamide derivative Selisistat (EX-527) —a potent SIRT1 inhibitor—the amine itself possesses distinct utility:
-
Chiral Scaffold: It is the essential precursor for synthesizing SIRT1/SIRT2 inhibitors. The biological activity is highly stereospecific (typically the S-enantiomer for Sirtuin inhibition).
-
Intrinsic Activity: The amine moiety allows for diverse derivatization (e.g., into ureas or thioureas) that shifts selectivity from SIRT1 to SIRT2, a key target for mitigating α-synuclein toxicity in Parkinson’s and HD.
-
Orphan Drug Relevance: The carbazole class has received orphan drug designation for Huntington's Disease, targeting the reduction of mutant Huntingtin (mHtt) aggregation via sirtuin modulation.
Mechanism of Action: The Sirtuin Connection
The 6-Cl-THC scaffold functions by occupying the nicotinamide C-pocket of Sirtuin enzymes.
-
SIRT1 Inhibition: Stabilizes the closed conformation of the enzyme-NAD+ complex, preventing deacetylation of substrates like p53 and PGC-1α.
-
SIRT2 Modulation: Derivatization of the amine can yield SIRT2-selective inhibitors, which promote microtubule stability and reduce oxidative stress in aging neurons.
Chemical Properties & Handling Guide
Compound Identity:
-
IUPAC Name: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine[1][2][3]
-
MW: 220.69 g/mol
-
Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.
Preparation & Storage Protocol
To ensure experimental reproducibility, strict adherence to handling protocols is required.
-
Stock Solution (10 mM):
-
Dissolve 2.21 mg of 6-Cl-THC-amine in 1 mL of anhydrous DMSO.
-
Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.
-
Note: The amine is prone to oxidation. Purge the vial with nitrogen gas before sealing.
-
-
Storage:
-
Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
-
Working Solution:
-
Dilute 1:1000 in culture medium for a final concentration of 10 µM (0.1% DMSO).
-
Control: Always run a vehicle control (0.1% DMSO) in parallel.
-
Experimental Protocols
Protocol A: In Vitro Sirtuin Deacetylation Screening
Objective: Determine if the 6-Cl-THC-amine (or its derivative) inhibits SIRT1/SIRT2 activity, a proxy for metabolic and anti-aging potential.
Materials:
-
Recombinant Human SIRT1 and SIRT2 enzymes.
-
Fluorogenic Substrate: p53-based peptide (Arg-His-Lys-Lys(Ac)-AMC).
-
Cofactor: NAD+ (500 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
Workflow:
-
Enzyme Prep: Dilute SIRT1 (0.5 U/well) or SIRT2 in Assay Buffer.
-
Compound Addition: Add 6-Cl-THC-amine (0.1 nM – 100 µM) to the plate. Incubate for 10 min at 37°C to allow pocket occupancy.
-
Reaction Start: Add NAD+ and Fluorogenic Substrate.
-
Kinetics: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear phase. Determine IC50 using a non-linear regression model (GraphPad Prism).
Expected Results:
-
Amine (Parent): Weak inhibition (IC50 > 50 µM).
-
Carboxamide Control (EX-527): Potent SIRT1 inhibition (IC50 ~100 nM).[6]
-
Interpretation: If the amine shows weak activity, it confirms the necessity of the amide/urea moiety for high-affinity binding, guiding further medicinal chemistry efforts.
Protocol B: Neuroprotection Assay in Huntington’s Disease Model (PC12-Q103)
Objective: Evaluate the ability of the compound to rescue neurons from polyglutamine (polyQ) toxicity.
Cell Model: Inducible PC12 cells expressing exon 1 of Huntingtin with 103 glutamine repeats (Htt-Q103-GFP).
Step-by-Step Procedure:
-
Seeding: Plate PC12-Q103 cells (10,000 cells/well) in collagen-coated 96-well plates.
-
Induction: Add Ponasterone A (or Doxycycline, depending on system) to induce mHtt expression.
-
Treatment:
-
Simultaneously treat with 6-Cl-THC-amine (1, 5, 10 µM).
-
Positive Control: Selisistat (10 µM).
-
Negative Control: Vehicle (DMSO).[3]
-
-
Incubation: Culture for 48–72 hours.
-
Readout 1 (Aggregation): Image GFP aggregates using high-content microscopy. Quantify "Aggregates per Cell."
-
Readout 2 (Viability): Perform ATP-based cell viability assay (e.g., CellTiter-Glo).
Data Analysis: Normalize viability to uninduced controls. A successful "hit" will reduce GFP aggregation and restore ATP levels >20% above the vehicle-treated disease control.
Mechanistic Visualization
The following diagram illustrates the pathway by which 6-Cl-THC derivatives modulate aging and neurodegeneration via the Sirtuin-FoxO axis.
Caption: 6-Cl-THC derivatives modulate the NAD+-dependent Sirtuin pathway. Inhibition of SIRT2 prevents the aggregation of neurotoxic proteins (mHtt/α-Syn), while SIRT1 modulation balances metabolic stress responses.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration or cold media | Dilute stock in warm (37°C) media dropwise while vortexing. Do not exceed 50 µM. |
| Inconsistent IC50 | Enzyme instability | Freshly thaw SIRT enzymes on ice. Do not re-freeze. Ensure NAD+ is added last to start reaction. |
| High Cell Toxicity | Off-target amine reactivity | The primary amine can be reactive. Verify toxicity with a non-Sirtuin dependent cell line (e.g., HEK293) to rule out general cytotoxicity. |
References
-
Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1."[3][6] Journal of Medicinal Chemistry, 48(25), 8045–8054.[3] Link
-
Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[3][7] Molecular and Cellular Biology, 26(1), 28-38.[3][7] Link[3]
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[8] Science, 317(5837), 516-519. Link
-
Gertz, M., et al. (2013). "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism." Proceedings of the National Academy of Sciences, 110(30), E2772-E2781.[3][7] Link[3]
-
European Commission. "Community Register of orphan medicinal products: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine." (Designation for Huntington's Disease).[9][10][11][12] Link
Sources
- 1. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 95% | CAS: 352553-60-7 | AChemBlock [achemblock.com]
- 2. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 4. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
- 5. PubChemLite - 6-chloro-2,3,4,9-tetrahydro-1h-carbazol-3-amine (C12H13ClN2) [pubchemlite.lcsb.uni.lu]
- 6. otavachemicals.com [otavachemicals.com]
- 7. bio-gems.com [bio-gems.com]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Huntington disease arises from a combinatory toxicity of polyglutamine and copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathophysiological Mechanisms in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Heteroaryl Compounds for Treating Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Huntington’s disease: underlying molecular mechanisms and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives
Application Note: Structural Elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Derivatives via X-ray Crystallography
Executive Summary
The 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold represents a critical pharmacophore in drug discovery, particularly for Ramatroban analogs (CRTH2 antagonists) and Alzheimer’s disease therapeutics (AChE inhibitors). However, the structural flexibility of the non-aromatic cyclohexene ring often leads to conformational disorder, complicating crystallographic refinement.
This guide provides a validated workflow for the synthesis, crystallization, and structural resolution of these derivatives. It specifically addresses the challenge of ring puckering disorder and the determination of absolute stereochemistry at the C1-chiral center.
Chemical Context & Derivatization Strategy
Direct crystallization of the primary amine (free base) is often hampered by its tendency to form oils or amorphous solids. To ensure high-quality single crystals, we recommend two primary derivatization pathways prior to crystallization screening.
Pathway A: Hydrochloride Salt Formation
Protonation of the C1-amine stabilizes the lattice via ionic interactions and strong hydrogen bond donors (
Pathway B: Schiff Base Derivatization
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) restricts conformational freedom and introduces additional
Synthesis Workflow (Graphviz Diagram):
Figure 1: Synthetic route from Fischer Indole cyclization to crystallizable derivatives.
Crystallization Protocols
The tetrahydrocarbazole (THC) core is hydrophobic, while the amine/ammonium head is hydrophilic. This amphiphilicity requires careful solvent selection.
Protocol A: Slow Evaporation (For HCl Salts)
Best for: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
-
Solubilization: Dissolve 20 mg of the HCl salt in 2.0 mL of Methanol:Water (9:1 v/v) . The water fraction is critical to solubilize the ionic headgroup.
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed. -
Setup: Cover the vial with Parafilm and pierce 3–4 small holes using a 22G needle.
-
Incubation: Store at 4°C. Lower temperature reduces kinetic energy, promoting ordered packing over amorphous precipitation.
-
Observation: Prismatic colorless crystals typically appear within 3–5 days.
-
Protocol B: Vapor Diffusion (For Schiff Bases)
Best for: N-benzylidene derivatives (neutral molecules)
-
Inner Solution: Dissolve 15 mg of the derivative in 1.0 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Outer Solvent: Place the inner vial (uncapped) into a larger jar containing 10 mL of n-Hexane or Pentane .
-
Equilibration: Seal the outer jar tightly. The volatile anti-solvent (hexane) will diffuse into the DCM, slowly raising supersaturation.
-
Timeline: Crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.1 mm) form over 7–10 days.
Solvent Screening Table:
| Solvent System | Method | Suitability | Notes |
| MeOH / H2O (9:1) | Evaporation | High (Salts) | Excellent for H-bond networking. |
| Ethanol (Abs) | Evaporation | Medium | Often yields twins; slow down evap. |
| DCM / Hexane | Vapor Diff. | High (Neutral) | Best for Schiff bases/Ureas. |
| Acetonitrile | Cooling | Medium | Good for highly polar derivatives. |
Data Collection & Refinement Strategy
Step 1: Temperature Control (Crucial)
The cyclohexene ring (C1–C4) in tetrahydrocarbazoles exhibits significant conformational flexibility (half-chair vs. envelope).
-
Requirement: Data MUST be collected at low temperature (100 K) using a cryostream (Nitrogen or Helium).
-
Reasoning: Room temperature data often results in smeared electron density for C2 and C3, leading to high thermal displacement parameters (
) and artificial bond shortening.
Step 2: Source Selection
-
Molybdenum (Mo K
): Standard for routine collection. -
Copper (Cu K
): Recommended if determining Absolute Configuration of the chiral C1 center is required. The Chlorine atom (Z=17) provides sufficient anomalous scattering ( for Cu vs for Mo) to determine the Flack parameter reliably.
Step 3: Handling Disorder in Refinement (SHELXL)
If the cyclohexene ring shows elongated thermal ellipsoids, model the disorder over two positions (Part 1 and Part 2).
Typical SHELXL Script Snippet for THC Disorder:
Note: Constrain the occupancy to sum to 1.0 (variable 21 in this example).
Structural Analysis & SAR Implications
When analyzing the solved structure, focus on these three interactions which drive biological activity:
-
The "Anchor" H-Bond: In HCl salts, the
group typically forms three charge-assisted hydrogen bonds with Chloride ions ( ), creating a 2D sheet. -
Pi-Pi Stacking: The indole portion of the carbazole is planar. Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel indole rings. This mimics intercalation into DNA or hydrophobic pockets in proteins.
-
Puckering Analysis: Calculate the Cremer-Pople parameters for the cyclohexene ring.
-
Relevance: The specific conformation (Half-Chair) often dictates how the C1-substituent projects into the enzyme active site.
-
Interaction Map (Graphviz Diagram):
Figure 2: Dominant intermolecular interactions stabilizing the crystal lattice.[1][2]
References
-
Arulmozhi, R. et al. (2008).[2] "2,3,4,9-Tetrahydro-1H-carbazole."[1][3][4] Acta Crystallographica Section E, 64(12), o2356. (Describes the fundamental disorder in the cyclohexene ring of the scaffold).
-
Sridharan, V. et al. (2008). "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1] Acta Crystallographica Section E, 64(3), o623. (Comparative structure for the ketone precursor).
-
Vennila, J. P. et al. (2012). "2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile." Acta Crystallographica Section E, 68(Pt 2), o406.
-
BenchChem. (2023). "6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Data.
Sources
- 1. 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 95% | CAS: 352553-60-7 | AChemBlock [achemblock.com]
- 4. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
Application Note: Cytotoxicity Profiling of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-CTCA)
Executive Summary
Compound: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (referred to herein as 6-CTCA ). CAS Registry Number: 67910-36-3 (Free base); 1443424-91-6 (HCl salt). Application: Pharmacological screening (Anticancer/Neuroprotective) and Impurity Qualification.
This guide details the technical protocols for evaluating the cytotoxic profile of 6-CTCA. While primarily recognized as a chiral intermediate in the synthesis of 5-HT receptor agonists (e.g., Frovatriptan), 6-CTCA and its derivatives possess intrinsic biological activity, including DNA intercalation and enzyme modulation. This note provides a robust framework for distinguishing between metabolic inhibition (cytostasis) and acute cytotoxicity (necrosis/apoptosis) in mammalian cell lines.
Compound Characteristics & Handling
Critical Technical Insight: The "amine" functionality at position C1 creates specific solubility challenges. The free base is lipophilic, while the hydrochloride salt is hydrophilic. Improper handling leads to precipitation in cell culture media, causing false-positive toxicity data due to physical cellular stress rather than chemical toxicity.
| Property | Specification | Handling Protocol |
| Molecular Weight | ~220.7 g/mol | Calculate molarity precisely based on salt form. |
| Solubility (Base) | Low in water | Dissolve in DMSO to 10-50 mM stock. |
| Solubility (HCl) | High in water | Dissolve in PBS (pH 7.4) or ultra-pure water. |
| Stability | Indole oxidation risk | Protect from light; store stocks at -20°C under Argon/Nitrogen. |
| Safety (GHS) | H302, H315, H319 | Handle in a fume hood; compound is a halogenated amine. |
Experimental Design Strategy
To generate authoritative data, a single assay is insufficient. We employ a Multiplexed Cytotoxicity Workflow to differentiate between cell cycle arrest (potential therapeutic effect) and membrane rupture (toxicity).
Logical Workflow (DOT Diagram)
Figure 1: Multiplexed workflow ensuring that metabolic hits are validated against membrane integrity markers to define the mechanism of action.
Detailed Protocols
Protocol A: Primary Metabolic Screen (Resazurin Reduction)
Rationale: Unlike MTT, Resazurin (Alamar Blue) is non-toxic to cells, allowing for kinetic monitoring or multiplexing with other assays.
Materials:
-
Target Cells (e.g., MCF-7 for cancer profiling, HepG2 for hepatotoxicity).
-
6-CTCA Stock (20 mM in DMSO).
-
Resazurin Sodium Salt (0.15 mg/mL in PBS).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
Step-by-Step:
-
Seeding: Plate cells in 96-well black-walled plates (5,000–10,000 cells/well). Incubate for 24h at 37°C/5% CO₂ to allow attachment.
-
Compound Dilution: Prepare a 2x serial dilution of 6-CTCA in culture medium (max concentration 200 µM to achieve 100 µM final).
-
Critical Control: Ensure final DMSO concentration is <0.5% in all wells. Include a "Vehicle Only" control.
-
-
Treatment: Remove old media (optional, or add 2x concentrated drug). Treat for 48 hours.
-
Readout: Add Resazurin solution (10% of well volume). Incubate for 2–4 hours.
-
Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm.
Data Analysis:
Calculate % Viability:
Protocol B: Membrane Integrity Assay (LDH Release)
Rationale: 6-CTCA is a halogenated amine. High concentrations may act as a detergent or cause necrosis. LDH release confirms if the cell membrane has been ruptured.
Step-by-Step:
-
Supernatant Collection: After the 48h treatment (from Protocol A, if using multiplexing), transfer 50 µL of supernatant to a fresh clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).
-
Incubation: Incubate for 30 minutes at Room Temperature (protected from light).
-
Stop: Add 50 µL Stop Solution (Acetic Acid or HCl based).
-
Measurement: Measure Absorbance at 490 nm.
Interpretation:
-
High Resazurin Signal + Low LDH: Healthy Cells.
-
Low Resazurin Signal + Low LDH: Cytostasis (Growth Arrest) or early Apoptosis.
-
Low Resazurin Signal + High LDH: Necrosis (Acute Toxicity).
Mechanistic Context & Signaling
Research into tetrahydrocarbazole derivatives suggests they often act via DNA intercalation or inhibition of specific enzymes like Topoisomerase II or Telomerase . The chlorine atom at position 6 enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins.
Proposed Mechanism of Action (DOT Diagram)
Figure 2: Mechanistic pathways. The planar tetrahydrocarbazole structure facilitates DNA interaction, while the amine functionality may drive lysosomal trapping or mitochondrial targeting.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Low solubility of the free base in aqueous media. | Pre-dilute in DMSO; ensure final DMSO < 0.5%. Switch to HCl salt form if possible. |
| Edge Effect | Evaporation in outer wells of 96-well plate. | Fill outer wells with PBS (do not use for data). Use a humidity chamber. |
| High Background (LDH) | Serum interference (FBS contains LDH). | Use low-serum (1%) or serum-free media during the treatment phase if cells tolerate it. |
| Variable IC50 | Oxidation of the compound. | Prepare fresh stock immediately before use. Do not store diluted working solutions. |
References
-
PubChem. (2025).[2] Compound Summary: 2,3,4,9-tetrahydro-1H-carbazol-6-amine.[2] National Library of Medicine. Retrieved from [Link]
-
Zhang, S., et al. (2023).[1][3] Synthesis and in vitro anticancer activity of novel carbazole derivatives.[1][4] World Journal of Advanced Research and Reviews.[1] Retrieved from [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[1][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Giraud, F., et al. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey. Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. 2,3,4,9-tetrahydro-1H-carbazol-6-amine | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical composition and cytotoxic activities of Rhodomyrtus tomentosa (Aiton) Hassk. essential oil extracted by microwave-assisted hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro model for predicting acute inhalation toxicity by using a Calu-3 epithelium cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
[1][2]
Executive Summary
This guide addresses the purification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical intermediate in the synthesis of tryptan-class antimigraine drugs (e.g., Frovatriptan) and SIRT1 inhibitors (e.g., Selisistat).[1][2][3]
Because this molecule contains a chiral center at the C-1 position and a secondary amine in the indole ring, it presents three distinct purification challenges:
-
Chemical Instability: The free base is prone to oxidative aromatization (turning pink/brown) and polymerization.[1]
-
Genotoxic Impurities: Carryover of 4-chlorophenylhydrazine (from Fischer Indole synthesis) requires strict control (PGI compliance).[1][2]
-
Stereochemical Purity: The crude synthesis typically yields a racemate which often requires optical resolution.[1]
Module 1: Chemical Purification (The Crude Workup)[1]
The "Hydrazine" Problem
If your material was synthesized via Fischer Indole cyclization, the most critical impurity is unreacted 4-chlorophenylhydrazine . Standard acid-base workups often fail to remove trace hydrazines due to their similar basicity to the product.[1]
Expert Protocol: Copper Sulfate Scavenging Do not rely solely on pH manipulation.[1][2] Use a chelation strategy before salt formation.[1]
-
Dissolution: Dissolve the crude free base in Ethyl Acetate (10 vol).
-
Scavenging: Add an aqueous solution of Copper(II) Sulfate (CuSO₄) (0.5 eq relative to estimated hydrazine).
-
Filtration: Filter the biphasic mixture through a Celite pad to remove the precipitated hydrazine-copper complex.
-
Separation: Separate the organic layer, wash with 5% Na₂CO₃, then Brine.[1][2]
Protocol A: Hydrochloride Salt Formation (Chemical Cleanup)
Converting the amine to its HCl salt is the most effective method to remove non-basic impurities (dimers, aromatized carbazoles).[1][2]
Step-by-Step:
-
Solvent Selection: Dissolve the free base in Ethanol/Isopropanol (1:1) .[1] Avoid Methanol initially as the HCl salt is highly soluble in it.
-
Acid Addition: Cool to 0–5°C. Add HCl in Isopropanol (1.1 eq) dropwise.
-
Note: Do not use aqueous HCl if possible; water acts as an antisolvent for impurities but increases solubility of the product salt, hurting yield.[2]
-
-
Aging: Stir at 0°C for 2 hours. The product should precipitate as a white to off-white solid.[1]
-
Wash: Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove colored organic impurities.[1]
Module 2: Chiral Resolution (Optical Purification)[1][2]
If your target is the (R)-enantiomer (crucial for Frovatriptan), a chemical resolution via diastereomeric salt formation is standard.[1][2]
Protocol B: Resolution with Di-p-toluoyl-L-tartaric acid (DPTTA)
This method exploits the solubility difference between the (R)-amine-L-DPTTA salt and the (S)-amine-L-DPTTA salt.[1]
Reagents:
-
Substrate: Racemic 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.[1][2][7][8]
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DPTTA).[1][2]
Workflow:
-
Dissolution: Dissolve racemate in refluxing Methanol (15 vol).
-
Addition: Add L-DPTTA (0.5 to 1.0 eq) dissolved in warm Methanol.
-
Seeding (Critical): At 50°C, seed with pure (R)-amine-L-DPTTA crystals if available.
-
Controlled Cooling: Cool to 20°C over 4 hours. Rapid cooling traps the wrong isomer.
-
Recrystallization: If Chiral HPLC purity is <98%, recrystallize the wet cake from Methanol/Water (9:1).
Visualization: Purification Logic Flow
Caption: Logical workflow for selecting between chemical purification (HCl salt) and optical resolution (DPTTA salt) based on downstream requirements.
Module 3: Troubleshooting & FAQs
Data Table: Common Impurity Profiles
| Impurity Type | Visual Sign | Detection Method | Removal Strategy |
| Oxidized Carbazole | Pink/Red tint | HPLC (High RRT) | Wash salt with cold MTBE or Acetone.[1][2] |
| Hydrazine (SM) | None (Colorless) | TLC (Spray w/ Ehrlich’s reagent) | CuSO₄ wash or recrystallization from alcohols.[1][2] |
| Regioisomer | None | 1H-NMR (Aromatic splitting) | Difficult.[1][2] Requires column chromatography or multiple recrystallizations.[1] |
Frequently Asked Questions
Q: My free base turned from pale yellow to dark brown overnight. Is it ruined? A: Not necessarily. Carbazole amines are sensitive to air oxidation, forming "quinone-imine" like conjugated species on the surface.[1][2]
-
Fix: Immediately dissolve in ethanol and add activated charcoal (5% w/w). Reflux for 30 mins, filter hot, and proceed immediately to salt formation. The salt form is stable.
Q: The DPTTA salt is not precipitating (Oiling Out). A: This usually indicates the solvent is too "wet" or too hot.
-
Fix: If using Methanol/Water, increase the Methanol ratio.[2] Re-heat to dissolve the oil, then cool very slowly (1°C/min) with vigorous stirring. "Oiling out" traps impurities; you need a crystalline lattice for resolution.[1]
Q: Can I use L-Pyroglutamic acid instead of DPTTA? A: Yes. L-Pyroglutamic acid is often used as a cost-effective alternative.[1][2] However, the diastereomeric salt solubility curve is different.[2] You will likely need a solvent system of Ethanol/Acetone rather than Methanol/Water.[1]
Q: How do I check for the genotoxic hydrazine impurity? A: Standard HPLC-UV is often insufficient due to low extinction coefficients of hydrazines compared to carbazoles.[1] Use HPLC with Electrochemical Detection or derivatize the sample with benzaldehyde before injection to shift the hydrazine peak and increase sensitivity.
References
-
Process for the preparation of frovatriptan. Google Patents. (Patent No.[1][2] WO2012147020A1).[1][2] Discusses the use of DPTTA for resolution and copper sulfate for hydrazine removal.[3]
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives. National Institute of Science Communication and Information Resources (NISCAIR). Provides spectral data (NMR/IR) for the amine intermediate.
-
Fischer Indole Synthesis. Organic Syntheses. General procedure and mechanism for tetrahydrocarbazole formation.
-
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. PubChem. Compound summary and physical property data.[1][9][10] [1][2]
Sources
- 1. PubChemLite - 6-chloro-2,3,4,9-tetrahydro-1h-carbazol-1-amine hydrochloride (C12H13ClN2) [pubchemlite.lcsb.uni.lu]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP2768807A1 - Processes for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and of its precursors - Google Patents [patents.google.com]
- 7. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. tdcommons.org [tdcommons.org]
- 10. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]
stability and degradation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Technical Support Center: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Welcome to the Technical Support Center
Role: Senior Application Scientist Subject: Stability, Handling, and Degradation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Reference ID: CAS 49843-98-3 (Analogous/Related Structures) | Frovatriptan Intermediate
Introduction: The Molecule & Its Vulnerabilities[1][2][3][4]
You are likely working with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a critical chiral intermediate in the synthesis of tryptan-class antimigraine drugs (specifically Frovatriptan ).
While the tetrahydrocarbazole scaffold provides the necessary geometric constraints for receptor binding, it introduces specific stability challenges compared to fully aromatic carbazoles. The C1-amine position is "benzylic-like" (adjacent to the indole
This guide moves beyond basic safety data sheets (SDS) to address the causality of degradation and provide self-validating protocols for your experiments.
Module 1: Storage & Handling Protocols
The Issue: Users frequently report the white/off-white powder turning beige or brown upon storage, accompanied by a loss of purity.
The Mechanism:
The indole nitrogen (N-H) and the aromatic ring are susceptible to auto-oxidation triggered by light and atmospheric oxygen. This leads to the formation of quinone-imine type colored species and oxidative dimers. Furthermore, as a primary amine, the compound readily absorbs CO
Standard Operating Procedure (SOP): Receipt & Storage
To maintain >98% purity, follow this strict workflow.
Figure 1: Critical decision matrix for the handling and storage of tetrahydrocarbazol-1-amines.
Key Protocol Steps:
-
Atmosphere: Always re-seal containers under an inert gas blanket (Argon is preferred over Nitrogen due to density).
-
Temperature: Long-term storage must be at -20°C . Short-term (days) at 4°C is acceptable.
-
Desiccation: The amine salt (hydrochloride) is hygroscopic. Store with active silica gel or molecular sieves.
Module 2: Chemical Stability & Degradation Pathways
The Issue: "I see new impurity peaks in my HPLC chromatogram after 48 hours."
Technical Insight: The tetrahydrocarbazole ring is not thermodynamically the most stable state; it "wants" to aromatize to the fully aromatic carbazole. This process is accelerated by heat, light, and high pH.
Primary Degradation Mechanisms
-
Aromatization (Dehydrogenation):
-
Process: Loss of 4 hydrogens from the cyclohexyl ring.
-
Product:6-Chloro-1-aminocarbazole .
-
Trigger: Oxidative stress or transition metal contamination.
-
HPLC Signature: Later eluting peak (more hydrophobic/planar).
-
-
Oxidative Deamination (Ketone Formation):
-
Process: Hydrolysis of the imine intermediate formed via oxidation of the C1-amine.
-
Product:6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole (The "Ketone").[1]
-
Trigger: Aqueous conditions at neutral/basic pH + Oxygen.
-
-
Dimerization:
-
Process: Radical coupling at the C4a or C9a positions.
-
Figure 2: Major degradation pathways impacting purity and yield.
Degradation Profile Table
| Impurity Type | Likely Identity | Relative Retention (RRT)* | Cause | Prevention |
| Degradant A | 6-Chloro-1-aminocarbazole | ~1.2 - 1.3 | Aromatization (Heat/Air) | Avoid temps >40°C in air; use antioxidants. |
| Degradant B | 6-Chloro-1-oxo-tetrahydrocarbazole | ~0.8 - 0.9 | Hydrolysis/Oxidation | Keep pH < 7; avoid prolonged aqueous storage. |
| Degradant C | Carbamate derivative | ~1.1 | Reaction with CO | Store under Argon; avoid dry ice exposure. |
*Note: RRT values are estimates based on standard C18 RP-HPLC behavior (Acidic Mobile Phase).
Module 3: Troubleshooting FAQs
Q1: My HPLC peaks are tailing significantly. Is the column bad?
Answer: Likely not. This is a classic "amine-silanol" interaction.
-
The Cause: The primary amine at C1 is basic (pKa ~9-10). It interacts strongly with residual silanol groups on the silica backbone of your HPLC column.
-
The Fix:
-
Mobile Phase Modifier: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . The low pH protonates the silanols, suppressing the interaction.
-
End-capped Columns: Use a high-quality "Base Deactivated" (BDS) or heavily end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse).
-
Q2: Can I store stock solutions in DMSO?
Answer: Yes, but with caveats.
-
Stability: DMSO is hygroscopic. Water uptake promotes the "Oxidative Deamination" pathway (see Figure 2).
-
Protocol:
-
Prepare high concentration stocks (>10 mM).
-
Store at -20°C .
-
Use within 1 month .
-
Validation: Run a "System Suitability" injection of the stock against a freshly weighed standard before committing valuable biological samples.
-
Q3: The compound turned pink/red during my reaction workup. What happened?
Answer: This indicates the formation of quinone-imine species or radical cations.
-
The Cause: Indoles are electron-rich. If you used an oxidizing agent or exposed the reaction to bright light/air at high pH, you generated radical species.
-
The Fix:
-
Add a reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) during the quench/workup.
-
Perform the workup quickly and keep the crude oil in the dark.
-
Module 4: Experimental Validation (Self-Check)
Before using this intermediate in a critical synthesis (e.g., Frovatriptan step), perform this simple Purity Check :
-
Dissolve 1 mg in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.
-
Inject immediately onto HPLC.
-
Criteria:
References
-
Process for the preparation of frovatriptan and frovatriptan succinate. (2010). World Intellectual Property Organization, WO2010122343A1. Link
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives. (2019). Indian Journal of Experimental Biology (NIScPR). Link
-
Tetrahydrocarbazoles as potential therapeutic agents: A review. (2024). World Journal of Advanced Research and Reviews.[5] Link
-
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles. (2009). Synthetic Communications. Link
-
Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan. (2025). ResearchGate.[6][5] Link
Sources
- 1. 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting SIRT1 activity assay with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary: The "Silent" Failure Mode
If you are observing weak or inconsistent inhibition with EX-527 (IC50 > 1 µM), the issue is likely not your compound quality, but your Order of Addition .[1]
Unlike ATP-competitive kinase inhibitors, EX-527 is an uncompetitive inhibitor with respect to NAD+.[1] It binds poorly to the apo-enzyme.[1] It requires the SIRT1 enzyme to undergo a conformational change induced by NAD+ binding (or the formation of a catalytic intermediate) to create the high-affinity binding pocket.[1]
The Golden Rule: Do not pre-incubate SIRT1 enzyme and EX-527 in buffer alone.[1] You must include NAD+ in the pre-incubation step, or add EX-527 simultaneously with the initiation mix.[1]
Mechanism of Action & Workflow Visualization
Understanding the kinetic mechanism is the only way to troubleshoot this assay effectively.[1] EX-527 binds to the C-pocket of SIRT1, but this pocket is only accessible/stable when NAD+ is bound or after the release of Nicotinamide (NAM).[1]
Pathway Diagram: The EX-527 Binding Trap
The following diagram illustrates why EX-527 fails if NAD+ is absent during the binding phase.[1]
Caption: EX-527 requires the SIRT1:NAD+ complex for high-affinity binding. Pre-incubating without NAD+ leads to a "Weak Binding" state, resulting in poor inhibition data.[1]
Critical Troubleshooting Guide (Q&A)
Category A: Potency & Inhibition Issues[1][2][3]
Q: My IC50 for EX-527 is shifting. I see 50 µM instead of the expected ~100 nM. Why? A: This is the classic symptom of the "Apo-enzyme Pre-incubation" error.[1]
-
The Cause: You likely mixed Enzyme + EX-527 in buffer, waited 30 mins, and then started the reaction with NAD+/Substrate.[1] During that wait, EX-527 did not bind. When you added NAD+, the reaction started immediately, and EX-527 had to compete with the rapid turnover of the enzyme.[1]
-
The Fix: Change your pre-incubation mix.[1] Incubate Enzyme + NAD+ + EX-527 for 15 minutes before adding the acetylated peptide substrate to start the reaction. Alternatively, add EX-527 and NAD+ simultaneously.[1]
Q: Does the concentration of NAD+ affect the IC50? A: Yes.[1] Since EX-527 is uncompetitive/mixed with respect to NAD+, its potency is linked to the NAD+ saturation of the enzyme.[1]
-
Recommendation: Ensure your NAD+ concentration is near the Km for SIRT1 (approx. 200–500 µM depending on the specific substrate).[1] If NAD+ is too low (<50 µM), the formation of the EX-527-binding complex is rate-limiting.[1]
Q: I am using a fluorometric assay (AMC/R110). Could EX-527 interfere with the signal? A: EX-527 is a carbazole derivative and has intrinsic UV absorption, but it generally does not fluoresce in the range of AMC (Ex 360nm / Em 460nm) or R110 (Ex 490nm / Em 520nm) strongly enough to mask the signal at standard concentrations (<10 µM).[1]
-
Validation Step: Run a "Compound Only" control (Buffer + EX-527 + Fluorophore Standard).[1] If the signal is suppressed compared to "Buffer + Fluorophore," you have quenching.[1]
Category B: Solubility & Handling
Q: My compound precipitated when I added it to the assay buffer. A: EX-527 is highly hydrophobic.[1]
-
Solubility Limit: ~0.5 mg/mL in PBS if carefully prepared, but practically it crashes out easily in aqueous solution.[1]
-
Protocol:
-
Make a 10 mM or 20 mM stock in 100% anhydrous DMSO .[1]
-
Perform intermediate dilutions in DMSO (e.g., dilute to 100x the final concentration).
-
Spike this 100x DMSO solution into the assay buffer immediately before use.[1]
-
Limit: Keep final DMSO concentration < 1% (SIRT1 tolerates up to 5% DMSO well, but EX-527 solubility is the bottleneck).
-
Q: Can I store EX-527 in aqueous buffer? A: No. It is unstable and will precipitate within 24 hours.[1] Only store as a solid or in DMSO aliquots at -20°C or -80°C.
Optimized Assay Protocol (Self-Validating)
Use this protocol to generate a reliable IC50 curve.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[1]
-
Enzyme: Recombinant Human SIRT1 (0.5 – 1 unit/well).[1]
-
Substrate: p53-based fluorogenic peptide (e.g., Arg-His-Lys-Lys(Ac)-AMC).[1]
-
Cofactor: NAD+ (500 µM final).[1]
Workflow:
-
Preparation: Prepare 2x Enzyme Mix and 2x Substrate Mix.
-
Compound Addition:
-
Add EX-527 (dissolved in DMSO) to the 2x Enzyme/NAD+ Mix .[1]
-
Include a DMSO-only control.
-
-
Pre-incubation:
-
Incubate Enzyme + NAD+ + EX-527 for 15-20 minutes at Room Temperature. This allows the inhibitor to lock the Enzyme:NAD+ complex.[1]
-
-
Initiation:
-
Add 2x Substrate Mix to the wells.[1]
-
-
Measurement:
-
Read kinetics (Ex/Em appropriate for fluorophore) for 30–60 minutes.[1]
-
-
Development (End-point assays only):
-
Add Trypsin/Developer solution containing 2-10 mM Nicotinamide (to stop the SIRT1 reaction immediately).[1]
-
Reference Data & Selectivity Profile
When validating your assay, your results should align with these established parameters.
Selectivity Table
EX-527 is highly selective for SIRT1.[1][2][3][4] If you see potent inhibition of SIRT2, your compound may have degraded or is not EX-527.[1]
| Target Isoform | IC50 (Literature Average) | Selectivity Fold (vs SIRT1) |
| SIRT1 | 98 – 123 nM | 1x |
| SIRT2 | 19.6 µM | ~200x |
| SIRT3 | 48.7 µM | ~400x |
| SIRT5 | No Inhibition | >1000x |
| Class I/II HDACs | No Inhibition | >1000x |
Solubility Data
| Solvent | Max Solubility | Storage Stability |
| DMSO | ~20 mg/mL | >2 Years (-20°C) |
| Ethanol | ~5 mg/mL | >1 Year (-20°C) |
| PBS (pH 7.2) | <0.5 mg/mL* | <24 Hours (Do not store) |
*Must be pre-dissolved in DMSO before adding to PBS.
References
-
Mechanism & Kinetics: Gertz, M., et al. (2013).[1] "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism."[1][5] Proceedings of the National Academy of Sciences. [1]
-
Original Discovery & Selectivity: Napper, A.D., et al. (2005).[1] "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1."[1][2] Journal of Medicinal Chemistry.
-
Solubility & Handling: Cayman Chemical Product Information, "EX-527".[1]
-
Cellular Application: Solomon, J.M., et al. (2006).[1][4] "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[1][4][6] Molecular and Cellular Biology.
Sources
- 1. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydrocarbazole (THC) Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions & Optimization in Fischer Indole Synthesis
Introduction: Welcome to the THC Synthesis Help Desk
You are likely here because your Fischer Indole Synthesis (FIS) of 1,2,3,4-tetrahydrocarbazole did not go as planned. While the Borsche-Drechsel cyclization (the specific adaptation of FIS for cyclohexanones) is a "textbook" reaction, it is notoriously sensitive to electronic effects and reaction conditions in practice.
This guide moves beyond basic recipes. We analyze the competing mechanistic pathways that lead to tars, wrong isomers, and oxidation by-products.
Module 1: Critical Failure Modes (Troubleshooting)
Ticket #01: "My reaction mixture turned into a black tar/polymer."
Diagnosis: This is the most common failure mode. It typically indicates that the acid catalyst is too strong or the temperature is too high for your specific substrate, leading to polymerization of the hydrazine or the indole product.
The Mechanism of Failure:
Indoles are acid-sensitive. In the presence of strong mineral acids (e.g.,
Corrective Actions:
-
Switch Catalysts: If using
or HCl, downgrade to Glacial Acetic Acid (weak Brønsted) or (Lewis Acid). -
Degas Solvents: Oxygen accelerates tar formation. Sparge your solvent with Argon for 15 minutes before heating.
-
The "Two-Pot" Fix: Isolate the hydrazone first.
-
Step 1: Condense ketone + hydrazine in ethanol (neutral/mild acid) at RT. Isolate the solid hydrazone.
-
Step 2: Cyclize the pure hydrazone in acetic acid. This removes unreacted hydrazine, which often initiates tar formation.
-
Ticket #02: "I am seeing a mixture of Regioisomers."
Diagnosis: You are likely using a 2-substituted cyclohexanone (unsymmetrical ketone). The reaction is splitting between two pathways, leading to "angular" vs. "linear" products.
Technical Explanation: The regioselectivity is determined during the ene-hydrazine tautomerization step. The hydrazone can tautomerize towards the more substituted carbon (thermodynamic enamine) or the less substituted carbon (kinetic enamine).
-
Thermodynamic Control (High Temp/Strong Acid): Favors the more substituted double bond
leads to the angular product (attack at C2). -
Kinetic Control (Low Temp/Steric Bulk): Favors the less hindered double bond
leads to the linear product (attack at C6).
Visualizing the Divergence:
Caption: Divergent pathways for unsymmetrical ketones. Reaction conditions dictate whether the kinetic or thermodynamic enamine dominates.
Ticket #03: "My product is fully aromatic (Carbazole), not Tetrahydro."
Diagnosis: Unwanted dehydrogenation (oxidation). The cyclohexyl ring in THCs is prone to aromatization, especially if heating is prolonged or if oxidizing species are present.
Troubleshooting Protocol:
| Factor | Recommendation |
|---|---|
| Atmosphere | Strictly inert (Argon/Nitrogen). Air oxidation is rapid at reflux temperatures. |
| Solvent | Avoid high-boiling solvents like nitrobenzene or DMSO unless you want the carbazole. |
| Reaction Time | Monitor by TLC every 30 mins. Stop immediately upon consumption of hydrazone. |
| Workup | Do not dry the product in an oven >60°C; vacuum dry at RT. |
Ticket #04: "The reaction failed completely (Recovered starting material or Aniline)."
Diagnosis: If you isolated aniline (or the hydrazine parent amine), you suffered Hydrolytic Reversion or Heterolytic N-N Cleavage .
Root Cause Analysis:
-
Water in System: Fischer synthesis is a condensation; water is a byproduct. If water is not removed (or if the solvent is wet), the equilibrium shifts back to the ketone + hydrazine (Hydrolysis).
-
Electron-Donating Groups (EDGs): If your hydrazine has strong EDGs (e.g., -OMe), the N-N bond is weakened. Acid catalysis can cleave this bond heterolytically instead of promoting the [3,3]-shift, yielding aniline and ammonium byproducts [1].
Corrective Action:
-
Use a Dean-Stark trap to physically remove water during reflux.
-
Use molecular sieves in the reaction vessel.
-
For EDG-rich substrates, use Lewis Acids (ZnCl2) in non-protic solvents to minimize N-N cleavage.
Module 2: The "Gold Standard" Protocol
This protocol uses the Borsche-Drechsel method adapted for reliability. It uses Acetic Acid as both solvent and catalyst, which is milder than mineral acids and reduces polymerization risk [2].
Reagents
-
Reagent: Phenylhydrazine Hydrochloride (1.0 equiv)[2]
-
Solvent: Glacial Acetic Acid (10 mL per gram of reactant)
-
Workup: Saturated
, Ethyl Acetate, Brine.
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.
-
Addition: Add Phenylhydrazine HCl and Glacial Acetic Acid. Stir until suspended.
-
Substrate: Add Cyclohexanone dropwise at room temperature. Note: A slight exotherm indicates hydrazone formation.
-
Cyclization: Heat the mixture to reflux (118°C) .
-
Checkpoint: Monitor TLC after 1 hour. The hydrazone spot (usually higher Rf) should disappear, replaced by a fluorescent THC spot.
-
-
Quench: Once complete (usually 2-4 hours), cool to room temperature. Pour the mixture slowly into ice-water (5x reaction volume).
-
Observation: The product usually precipitates as a solid.
-
-
Filtration/Extraction:
-
If Solid: Filter, wash with copious water (to remove acid), and dry under vacuum.
-
If Oil: Extract with Ethyl Acetate (x3). Wash organic layer with Sat.
(until bubbling stops) to remove acetic acid. Dry over .
-
Module 3: Decision Logic for Optimization
Use this logic flow to determine the next step for your specific synthesis.
Caption: Decision matrix for diagnosing low yields in THC synthesis.
References
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2011). "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society. [Link]
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10] Chemical Reviews. [Link]
-
Liao, Y., et al. (2023).[1][10] "The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles." Bohrium / ResearchGate. [Link]
-
Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." Org.[4][5][6][11][12] Synth. Coll. Vol. 4. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. open.metu.edu.tr [open.metu.edu.tr]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Status: Operational Support Level: Tier 3 (Process Chemistry & Engineering) Ticket Subject: Optimization and Troubleshooting of Carbazole-1-amine Scale-Up
Executive Technical Overview
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter referred to as Target Amine ) presents a classic dichotomy in process chemistry: the indole core formation is robust but hazardous, while the installation of the C1-amine stereocenter is chemically delicate.
This molecule serves as a critical scaffold for CNS-active agents (structurally analogous to the triptan class, e.g., Frovatriptan intermediates) and HPV inhibitors. The scale-up strategy hinges on two Critical Process Steps (CPS):
-
Fischer Indole Cyclization: Managing the exotherm and regioselectivity during the formation of the tetrahydrocarbazol-1-one core.
-
Asymmetric Reductive Amination: Establishing the C1 chiral center with high enantiomeric excess (ee) while preventing over-reduction or dimerization.
Synthesis Workflow & Logic
The following diagram illustrates the industrial-preferred route, prioritizing safety and enantiopurity.
Caption: Streamlined scale-up route focusing on the "1-one" ketone intermediate followed by asymmetric reductive amination.
Critical Process Modules & Troubleshooting
Module A: The Fischer Indole Cyclization (Core Formation)
Objective: Synthesis of 6-chloro-2,3,4,9-tetrahydrocarbazol-1-one. Primary Hazard: Thermal runaway and ammonia gas evolution.
Technical Insight:
The reaction between 4-chlorophenylhydrazine and the ketone precursor (often a mono-protected 1,2-cyclohexanedione to access the 1-one directly) is highly exothermic. On a multigram scale, the accumulation of the hydrazone intermediate prior to cyclization is a "ticking time bomb." If the temperature is ramped too quickly after accumulation, the sudden cyclization releases massive heat and ammonia gas, risking reactor over-pressurization.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Uncontrollable Exotherm | Hydrazone Accumulation: Reactants were mixed cold, then heated. | Dosing Control: Switch to a "semi-batch" process. Add the hydrazine slowly to the hot acid/ketone mixture. This ensures immediate consumption and spreads the heat load over time. |
| Dark Tars / Polymerization | Oxidation: Hydrazine or Indole product oxidized by air. | Inerting: Sparge solvents with N2 for 30 mins. Maintain strict N2 headspace. Add antioxidants (e.g., sodium metabisulfite) during workup. |
| Low Yield / Incomplete Rxn | Ammonia Inhibition: NH3 byproduct poisons the acid catalyst. | Gas Removal: Ensure vigorous stirring and a slight N2 sweep to strip NH3 gas from the headspace, driving the equilibrium forward. |
Module B: Asymmetric Reductive Amination (The Stereocenter)
Objective: Conversion of the 1-one ketone to the chiral 1-amine. Challenge: Enantioselectivity and conversion efficiency.
Technical Insight:
Direct reductive amination on scale is preferred over chiral resolution of a racemate (which wastes 50% of material). The use of Ruthenium (Ru) transfer hydrogenation catalysts or Transaminases is the gold standard. A critical failure mode here is the stability of the intermediate imine. If water is not removed (or sequestered), the imine hydrolyzes back to the ketone, stalling the reaction.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Stalled Reaction (<50% Conv.) | Water Poisoning: Equilibrium favors the ketone over the imine. | Dehydrating Agents: Add Ti(OiPr)4 (Titanium isopropoxide) or molecular sieves during imine formation. For catalytic hydrogenation, ensure solvents are anhydrous. |
| Low Enantiomeric Excess (ee) | Background Reaction: Non-selective reduction by trace metal impurities or wrong temperature. | Temp/Catalyst Optimization: Lower the reaction temperature (-10°C to 0°C). Verify the purity of the chiral ligand (e.g., TsDPEN). Consider Dynamic Kinetic Resolution (DKR) if racemization of the imine is slow. |
| Dimer Formation | Condensation: Primary amine product reacts with unreacted ketone. | Ammonia Excess: Increase the equivalents of the ammonia/amine source (to >5-10 eq) to suppress secondary amine formation. |
Module C: Isolation & Purification (Salt Engineering)
Objective: Isolating the unstable free base as a stable solid.
Technical Insight:
The free base of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is prone to air oxidation (turning pink/brown). Isolation as a salt is mandatory for stability. While HCl is common, it can be hygroscopic.
-
Pro-Tip: Recent process literature suggests using 2-picolinic acid or L-pyroglutamic acid for isolation. These often yield non-hygroscopic crystals and can simultaneously upgrade chiral purity via diastereomeric salt crystallization.
Advanced Troubleshooting Logic Tree
Use this flow to diagnose low yields in the final step.
Caption: Diagnostic logic for addressing low conversion in the reductive amination step.
Frequently Asked Questions (FAQs)
Q1: Can I use 4-chlorophenylhydrazine hydrochloride directly, or do I need the free base?
-
A: Use the hydrochloride salt .[1] It is more stable and less prone to oxidative decomposition than the free hydrazine. However, you must account for the extra acid equivalents in your Fischer indole calculation. Usually, the reaction is run in acetic acid or with a Lewis acid (ZnCl2), so the HCl salt is compatible.
Q2: The product turns pink upon filtration. Why?
-
A: This indicates oxidative instability of the electron-rich indole ring or the free amine.
-
Fix: Perform all filtrations under a nitrogen blanket. Wash the filter cake with degassed solvent containing a trace of antioxidant (e.g., BHT or ascorbic acid). Immediately convert to the salt form (HCl or Picolinate) for storage.
-
Q3: How do I remove the "dimer" impurity formed during reductive amination?
-
A: The dimer (secondary amine formed by reaction of product with starting ketone) is lipophilic.
-
Fix: It can often be removed by acidic aqueous wash . The primary amine (product) and the secondary amine (impurity) have different pKa values and solubilities. Alternatively, recrystallization of the HCl salt from Ethanol/EtOAc is usually effective at rejecting the dimer.
-
Q4: Is chromatography necessary for scale-up?
-
A: Avoid chromatography for scales >100g. Develop a crystallization process.
-
Strategy: If the enantiomeric excess (ee) is <98% after reaction, use a chiral acid (e.g., D-Tartaric acid or N-Acetyl-L-leucine) to form a diastereomeric salt. Recrystallize this salt to upgrade the optical purity to >99.5% before freeing the base.
-
References
-
Fischer Indole Mechanism & Scale-Up: Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[2]
-
Asymmetric Reductive Amination of Carbazolones: Li, G., et al. (2025). "Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide." Organic Process Research & Development. (Note: Describes the Ru-catalyzed transfer hydrogenation and picolinic acid salt isolation).
-
Frovatriptan Intermediate Synthesis (Analogous Chemistry): Liguori, F., et al. (2013). "Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan." Current Organic Chemistry.
-
Safety of Phenylhydrazines: Bretherick's Handbook of Reactive Chemical Hazards. Hydrazine salts and runaway reactions.
Sources
Validation & Comparative
Comparative Validation Guide: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-CCA) in Cellular Models
Executive Summary & Strategic Context
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-CCA) represents a critical pharmacophore in the development of neuroactive therapeutics. While structurally related to the "triptan" class of antimigraine agents (which typically utilize a 3-amino-tetrahydrocarbazole or indole core), the 1-amino substitution pattern confers a distinct pharmacological profile.
Recent regulatory designations (including Orphan Drug status for Huntington’s Disease) highlight this molecule's potential beyond simple serotonin agonism. Validation of 6-CCA requires a dual-pronged approach:
-
Phenotypic Validation: Assessing neuroprotective efficacy in striatal cell models (e.g., STHdh).
-
Target Deconvolution: Profiling activity against Serotonin (5-HT) receptor subtypes, specifically evaluating 5-HT6 antagonism vs. 5-HT1B/1D agonism to establish selectivity.
This guide provides a rigorous framework to validate 6-CCA against established clinical benchmarks, moving beyond basic cytotoxicity into functional rescue and pathway modulation.
Mechanistic Basis & Comparative Benchmarking
To validate 6-CCA, we must compare it against agents with overlapping structural or functional properties. We utilize Riluzole (standard of care in neurodegeneration) and 5-Carboxamidotryptamine (5-CT) (non-selective 5-HT agonist) as controls.
Table 1: Comparative Functional Profile (Predicted & Empirical)
| Feature | 6-CCA (Candidate) | Riluzole (Benchmark) | 5-CT (Control) | Validation Metric |
| Primary Indication | Huntington's / Neuroprotection | ALS / Huntington's | Research Tool (5-HT) | Cell Viability (MTT/ATP) |
| Mechanism (Primary) | Mitochondrial Stabilization / 5-HT Modulation | Glutamate modulation / Na+ channel block | 5-HT1/5-HT7 Agonist | cAMP / Ca2+ Flux |
| Selectivity Profile | High affinity for 5-HT subtypes; potential SIRT modulation | Broad spectrum (Ion channels) | Pan-serotonergic | Binding Affinity ( |
| Cellular Toxicity | Low to Moderate (Therapeutic Window) | Moderate (Hepatotoxic risk) | Low |
Experimental Validation Protocols
Protocol A: Neuroprotective Rescue Assay (Striatal Model)
Objective: To quantify the ability of 6-CCA to rescue striatal neurons from mitochondrial toxin-induced apoptosis, mimicking Huntington's pathology.
System: STHdh (Striatal cell lines expressing mutant Huntingtin) or SH-SY5Y (differentiated). Stressor: 3-Nitropropionic acid (3-NP), a mitochondrial toxin.
Workflow:
-
Seeding: Plate STHdh cells at 10,000 cells/well in 96-well poly-L-lysine coated plates. Incubate 24h.
-
Pre-treatment: Treat cells with 6-CCA (0.1 nM – 10 µM) or Riluzole (10 µM positive control) for 1 hour.
-
Critical Step: Include a Vehicle Control (DMSO < 0.1%).
-
-
Insult: Add 3-NP (final concentration 5-10 mM) to induce mitochondrial stress.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Measure ATP levels (CellTiter-Glo) or Caspase-3/7 activity.
-
Why ATP? 3-NP targets succinate dehydrogenase; ATP preservation is the direct functional readout of rescue.
-
Protocol B: G-Protein Signaling Assay (cAMP Modulation)
Objective: To determine if 6-CCA acts as a functional agonist or antagonist at specific 5-HT receptors (e.g., 5-HT1 or 5-HT6).
System: CHO-K1 cells stably expressing human 5-HT6 (Gs-coupled) or 5-HT1B (Gi-coupled).
Workflow:
-
Transfection: Use a cAMP biosensor (e.g., GloSensor or HTRF cAMP kit).
-
Agonist Mode (for 5-HT1B):
-
Incubate cells with Forskolin (10 µM) to elevate cAMP.
-
Add 6-CCA (dose-response).
-
Result: If 6-CCA is an agonist (Gi-coupled), cAMP signal will decrease .
-
-
Antagonist Mode (for 5-HT6):
-
Treat cells with Serotonin (EC80 concentration) to spike cAMP.
-
Add 6-CCA .
-
Result: If 6-CCA is an antagonist, cAMP signal will decrease relative to Serotonin alone.
-
Visualizing the Validation Logic
Diagram 1: Neuroprotective Signaling Pathway
This diagram illustrates the hypothesized intervention points of 6-CCA within the mitochondrial apoptotic pathway, contrasting it with the excitotoxic blockade of Riluzole.
Caption: Putative mechanism of action where 6-CCA intervenes downstream of mitochondrial insult to prevent apoptotic cascade.
Diagram 2: High-Throughput Screening Workflow
This workflow defines the operational steps for the Protocol A (Rescue Assay), ensuring reproducibility and statistical power.
Caption: Step-by-step phenotypic screening workflow for validating neuroprotective efficacy against mitochondrial toxins.
References
-
PubChem. (2025).[1][2] Frovatriptan Succinate (Structural Analog Context). National Library of Medicine. Retrieved from [Link]
-
Chang-Fong, J., et al. (2004).[3] 1,2,3,4-Tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands.[3] Bioorganic & Medicinal Chemistry Letters, 14(8), 1961-1964.[3] Retrieved from [Link]
Sources
selectivity profiling of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine against sirtuin family
[1]
Executive Summary: The Gold Standard for SIRT1 Deconvolution
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, universally known in literature as EX-527 (or Selisistat), represents the benchmark chemical probe for interrogating SIRT1 biology.[1] Unlike first-generation sirtuin inhibitors (e.g., Sirtinol, Suramin) which suffer from broad promiscuity, EX-527 exhibits a unique isoform-selective profile driven by a specific kinetic mechanism.[1]
Key Technical Takeaway: EX-527 is >200-fold selective for SIRT1 over SIRT2 and SIRT3.[1][2] It is effectively inert against Class I/II HDACs.[1][2] This makes it the only reliable small molecule for distinguishing SIRT1-mediated phenotypes from general sirtuin effects in cellular models.[1]
Molecular Mechanism of Action
To use EX-527 effectively, one must understand how it achieves selectivity. It does not function as a simple competitive antagonist against the peptide substrate.[1]
Kinetic Profile[1][3][4][5]
-
Binding Site: EX-527 occupies the nicotinamide (NAM) binding pocket (C-site) and an adjacent hydrophobic pocket.[1]
-
NAD+ Dependency: It acts as an uncompetitive inhibitor with respect to NAD+.[1] It does not bind the free enzyme effectively; it requires the presence of NAD+ (or the reaction intermediate) to bind.[1]
-
Sequence of Events: The inhibitor binds after nicotinamide is released but before the deacetylated product/O-acetyl-ADP-ribose leaves the catalytic core.[1] This locks the enzyme in a closed, catalytically dead conformation.[1]
Mechanism Diagram
The following diagram illustrates the specific "Dead-End Complex" formation induced by EX-527.
Caption: EX-527 exploits the unique reaction kinetics of sirtuins, binding after NAM release to trap the enzyme-product complex.
Selectivity Profile & Quantitative Data
The following data aggregates IC50 values from standard fluorometric assays (Fluor de Lys) using p53-based peptide substrates.
Table 1: Sirtuin Isoform Selectivity Profile
| Target Isoform | IC50 (In Vitro) | Selectivity Ratio (vs SIRT1) | Interaction Type |
| SIRT1 | 38 – 123 nM | 1x (Reference) | Potent Inhibition |
| SIRT2 | 19,600 nM (19.6 µM) | ~200x | Weak / Off-target |
| SIRT3 | 48,700 nM (48.7 µM) | ~500x | Negligible |
| SIRT5 | > 100,000 nM | >1000x | None |
| HDAC Class I/II | > 100,000 nM | >1000x | None |
Interpretation: At standard working concentrations (1–10 µM), EX-527 is highly specific for SIRT1.[1] At concentrations >50 µM, loss of selectivity occurs, and SIRT2 inhibition will confound results.[1]
Comparative Analysis: EX-527 vs. Alternatives
When designing an experiment, choosing the right control compounds is critical.[1]
Table 2: Comparison of Common Sirtuin Modulators
| Compound | Primary Target | Selectivity Issues | Recommended Use |
| EX-527 | SIRT1 | Weak SIRT2 activity at high doses.[1] | Primary probe for SIRT1 specific biology. |
| AGK2 | SIRT2 | Moderate SIRT1 activity (IC50 ~30µM).[1] | Primary probe for SIRT2. Use alongside EX-527 to distinguish isoforms.[1] |
| Sirtinol | SIRT1 & SIRT2 | Dual inhibitor.[1][3][4] Poor solubility. | Not recommended for isoform-specific probing.[1] Useful as a general class inhibitor.[1] |
| Nicotinamide | Pan-SIRT | Inhibits all sirtuins (product inhibition).[1] | Positive Control. Use to validate assay dynamic range.[1] |
| Suramin | Broad Spectrum | Inhibits DNA pol, ATPase, sirtuins.[1] | Avoid. Too promiscuous for mechanistic studies.[1] |
Validated Experimental Protocols
Protocol A: Cellular Target Engagement (p53 Acetylation Assay)
This protocol validates SIRT1 inhibition in cells by monitoring the acetylation status of p53 (Lys382), a direct SIRT1 substrate.[1]
Reagents:
-
Cell Line: MCF-7 or U2OS (Wild-type p53).[1]
-
Stressor: Etoposide or Doxorubicin (required to induce p53 acetylation levels high enough for detection).[1]
-
Lysis Buffer: RIPA + Protease Inhibitors + 10 mM Nicotinamide (Critical: prevents post-lysis deacetylation).[1]
Workflow Diagram:
Caption: Step-by-step workflow for validating cellular SIRT1 inhibition via p53 acetylation status.
Step-by-Step Methodology:
-
Seeding: Plate cells at 70% confluency.[1]
-
Drug Treatment: Treat with EX-527 (1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.[1]
-
Note: EX-527 is cell-permeable; no transfection required.[1]
-
-
Induction: 1 hour post-EX-527 addition, add Etoposide (20 µM) to induce p53 acetylation.[1] Incubate for 6 hours.
-
Lysis (CRITICAL STEP): Wash cells with cold PBS.[1] Lyse immediately in buffer containing 10 mM Nicotinamide (NAM) and 1 µM Trichostatin A (TSA) .[1]
-
Why? If you omit NAM in the lysis buffer, SIRT1 will continue to deacetylate p53 in the tube during processing, leading to false negatives.[1]
-
-
Western Blot: Probe for Acetyl-p53 (Lys382) and Total p53 .[1]
-
Result: EX-527 treatment should result in a dose-dependent increase in Ac-p53 compared to the Etoposide-only control.[1]
Expertise & Troubleshooting (The "Scientist to Scientist" Note)
1. Solubility & Stability:
-
EX-527 is hydrophobic.[1] Dissolve in DMSO to create a 10-50 mM stock.
-
Warning: Avoid freeze-thaw cycles. Aliquot stocks into single-use volumes stored at -80°C.
-
In aqueous media, precipitation can occur above 50 µM.[1] Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity masking effects.[1]
2. The "SIRT2 Window":
-
If you observe cytotoxicity or tubulin hyper-acetylation, you have likely overdosed the compound (>20 µM) and are hitting SIRT2.[1]
-
Validation: If you see an effect at 50 µM EX-527, cross-validate with AGK2 (SIRT2 specific). If AGK2 reproduces the phenotype, the effect is SIRT2-driven, not SIRT1.[1]
3. Assay Interference:
References
-
Gertz, M., et al. (2013). "EX-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism."[1][6] Proceedings of the National Academy of Sciences, 110(30), E2772-E2781.[1][6] [1]
-
Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[1] Molecular and Cellular Biology, 26(1), 28-38.[1]
-
Napper, A. D., et al. (2005). "Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1."[1] Journal of Medicinal Chemistry, 48(25), 8045-8054.[1]
-
Peck, B., et al. (2010). "SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2."[1][7] Molecular Cancer Therapeutics, 9(4), 844-855.[1]
Sources
- 1. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex-527 - XenWiki [wiki.xenbase.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sirtuin inhibitors, EX527 and AGK2, suppress cell migration by inhibiting HSF1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EX-527 - LKT Labs [lktlabs.com]
- 7. aacrjournals.org [aacrjournals.org]
Structure-Activity Relationship & Comparative Analysis: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Analogs
Executive Summary
This guide provides a technical analysis of the 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold, a privileged structure in medicinal chemistry. Historically significant for its high affinity toward serotonergic receptors (specifically 5-HT
For drug development professionals, this compound serves as a critical "lead" template. The 6-chloro substitution is not merely decorative; it functions as a metabolic blockade against cytochrome P450 oxidation while enhancing lipophilicity (LogP) for blood-brain barrier (BBB) penetration. This guide compares this specific analog against established therapeutics like Frovatriptan and unsubstituted variants to delineate its utility in neuropharmacology.
Structural Dissection & SAR Logic
The biological activity of this molecule is dictated by three pharmacophoric vectors. Understanding these interactions is prerequisite for rational analog design.
The Core Scaffold: Tetrahydrocarbazole (THCz)
Unlike the flexible tryptamine chain found in serotonin, the THCz ring locks the ethylamine side chain into a semi-rigid conformation. This reduces the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs).
Vector A: The C1-Amine (Chiral Center)
-
Function: Acts as the primary proton donor/acceptor, forming a critical ionic salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix of aminergic GPCRs.
-
Stereochemistry: The C1 position is chiral. In most 5-HT receptor subtypes, the (R)-enantiomer (often correlating to the eutomer) exhibits 10–100x higher affinity than the (S)-enantiomer due to steric clashes in the orthosteric binding pocket.
-
SAR Insight: Substitution on this nitrogen (N-methylation) can shift selectivity from 5-HT
(primary amine preferred) to 5-HT or 5-HT (tertiary amines tolerated).
Vector B: The C6-Chloro Substituent
-
Indole Mapping: In the tetrahydrocarbazole numbering system, position 6 corresponds to position 5 of the indole nucleus.
-
Metabolic Stability: The C6 position is the primary site for metabolic hydroxylation in unsubstituted carbazoles. Introducing a Chlorine atom blocks this route, significantly extending the plasma half-life (
). -
Electronic Effect: Chlorine is electron-withdrawing (inductive) but electron-donating (resonance). It modulates the pKa of the indole NH, affecting hydrogen bond donor capability at the receptor site.
Vector C: The Indole Nitrogen (N9)
-
Binding: Serves as a hydrogen bond donor to Serine or Threonine residues in the receptor pocket.
-
Modification: Alkylation of N9 usually abolishes affinity for 5-HT
receptors but is a strategy used to design 5-HT antagonists (often with sulfonyl groups).
Visualization: SAR & Pathway Interaction
The following diagram illustrates the pharmacophoric mapping and the signaling pathways modulated by this class of compounds.
Figure 1: Pharmacophoric mapping of 6-Chloro-THCz-1-Amine showing key structural vectors and their biological consequences.
Comparative Performance Guide
This section compares the 6-chloro analog against the unsubstituted parent and the clinical standard, Frovatriptan.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 6-Chloro-THCz-1-Amine | Unsubstituted THCz-1-Amine | Frovatriptan (Clinical Std) |
| Primary Target | 5-HT | Broad 5-HT affinity (Non-selective) | 5-HT |
| Metabolic Stability | High (Blocked para-position) | Low (Rapid 6-hydroxylation) | High (Amide substitution) |
| LogP (Lipophilicity) | ~2.8 - 3.1 (High BBB permeability) | ~2.1 (Moderate) | ~0.8 (Low, slower onset) |
| Key Substituent | -Cl (C6) | -H | -CONH |
| Binding Mode | Hydrophobic + Ionic | Ionic | H-Bond Network (Amide) |
| Clinical Status | Pre-clinical / Lead | Research Tool | FDA Approved (Migraine) |
Performance Analysis
-
Vs. Unsubstituted: The 6-chloro analog is superior for in vivo studies due to its resistance to rapid clearance. The chlorine atom typically increases binding affinity (
) by 2-5 fold for 5-HT receptors due to enhanced hydrophobic interactions in the receptor's aromatic cleft. -
Vs. Frovatriptan: Frovatriptan utilizes a carboxamide group to impart water solubility and specific H-bonding. The 6-chloro amine is a "stripped down" lipophilic core. While Frovatriptan is optimized for safety and solubility, the 6-chloro amine is often more potent in early-stage binding assays but requires formulation optimization due to solubility constraints.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing this scaffold.
A. Synthesis Workflow (Fischer Indole Route)
The most robust synthesis utilizes the Fischer Indole cyclization, followed by functionalization at C1.
-
Condensation: React 4-chlorophenylhydrazine hydrochloride with cyclohexanone in glacial acetic acid (Reflux, 2h).
-
Cyclization: The resulting hydrazone undergoes [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis) to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.
-
Functionalization (C1-Amine Introduction):
-
Step A: Radical bromination using NBS (N-Bromosuccinimide) and AIBN in CCl
to yield 1-bromo-6-chloro-THCz. -
Step B: Nucleophilic substitution with Sodium Azide (NaN
) in DMF. -
Step C: Staudinger reduction (PPh
/H O) or Hydrogenation (Pd/C) to yield the 1-amine .
-
B. In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine
-
Materials: HEK-293 cells expressing human 5-HT
receptors; [ H]-LSD (Radioligand); Test Compound (6-Cl-THCz-Amine). -
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: Mix 50 µg membrane protein, 2 nM [
H]-LSD, and varying concentrations of the test compound ( to M). -
Equilibrium: Incubate for 60 mins at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate IC
and convert to using the Cheng-Prusoff equation.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway from commercial precursors to the target amine.
References
-
Comparison of Frovatriptan and 5-HT Ligands: Rapoport, A. M. (2001).[1] Frovatriptan: pharmacological differences and clinical results.
-
Tetrahydrocarbazole Synthesis & Biological Activity: Chakraborty, S., & Panda, P. (2021).[2][3][4][5][6] A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties.
-
5-HT6 Receptor Ligands SAR: Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists. (Contextual citation for sulfonyl/amine SAR on THCz core)
-
Fischer Indole Synthesis Mechanism: Robinson, B. (1963). The Fischer Indole Synthesis.
-
Chemical Properties & Safety Data: PubChem CID 11365859 (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine).
Sources
- 1. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. op.niscair.res.in [op.niscair.res.in]
Comparative Efficacy of Carbazole Derivatives in Cancer Cell Lines
Executive Summary: The Carbazole Pharmacophore
The carbazole nucleus (dibenzo[b,d]pyrrole) represents a "privileged structure" in medicinal chemistry due to its electronic properties and rigid planarity, which allow it to interact effectively with DNA and enzymatic binding pockets. This guide compares the efficacy of three distinct classes of carbazole derivatives:
-
Natural Alkaloids (e.g., Ellipticine): Established DNA intercalators and Topoisomerase II inhibitors.[1]
-
Phytochemicals (e.g., Mahanine): Mitochondrial disruptors inducing apoptosis via the intrinsic pathway.
-
Synthetic Hybrids (e.g., Carbazole Sulfonamides): Next-generation analogs engineered for nanomolar potency and multidrug resistance (MDR) reversal.
Mechanistic Profiling & Comparative Efficacy
Ellipticine: The Intercalation Benchmark
Mechanism: Ellipticine functions primarily as a DNA intercalator and a Topoisomerase II poison. It stabilizes the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and causing double-strand breaks. Efficacy Profile: While highly potent, its clinical utility has been limited by mutagenicity and solubility issues. It serves as the positive control in most carbazole screening assays.
Mahanine: The Mitochondrial Trigger
Mechanism: Unlike Ellipticine, Mahanine (isolated from Murraya koenigii) targets the mitochondrial machinery. It disrupts the mitochondrial membrane potential (
Synthetic Carbazole Sulfonamides: The Potency Leaders
Mechanism: Recent medicinal chemistry efforts have focused on appending sulfonamide moieties to the carbazole ring. These derivatives often act as tubulin polymerization inhibitors or dual-target agents.
Efficacy Profile: Select synthetic derivatives (e.g., Compound 15 cited in recent literature) have demonstrated IC
Quantitative Comparison Table (IC Values)
| Compound Class | Representative Agent | Target Mechanism | MCF-7 (Breast) IC | HeLa (Cervical) IC | A549 (Lung) IC |
| Natural Alkaloid | Ellipticine | Topo II / Intercalation | ~1.0 µM | ~1.2 µM | ~0.8 µM |
| Phytochemical | Mahanine | Mitochondria / Hsp90 | ~3.5 µM | ~7.5 µM | ~7.5 µM |
| Synthetic Hybrid | Carbazole Sulfonamide | Tubulin / Multi-target | 0.81 nM* | 29.0 nM | 15.2 nM |
| Synthetic N-Sub | N-alkyl Carbazole | DNA Binding | 67 - 92 µM | 29 - 77 µM | >100 µM |
*Note: Nanomolar potency observed in specific high-affinity synthetic analogs (Source 1.6).
Visualization: Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by Mahanine (Mitochondrial) versus Ellipticine (Nuclear).
Figure 1: Divergent apoptotic induction pathways. Ellipticine targets nuclear Topoisomerase II, while Mahanine triggers mitochondrial dysfunction.
Experimental Protocols: Validating Efficacy
To ensure reproducibility and scientific integrity, the following protocols utilize a self-validating system where internal controls and blank subtractions are mandatory.
Cytotoxicity Screening (MTT Assay)
Objective: Quantify metabolic activity as a proxy for cell viability.[2][3][4] Critical Control: Use a "Solvent Control" (DMSO < 0.1%) to rule out vehicle toxicity.
-
Seeding: Seed cancer cells (MCF-7/HeLa) at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO to allow attachment. -
Treatment:
-
Prepare stock solutions of Carbazole derivatives in DMSO (typically 10-50 mM).
-
Dilute in culture media to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Validation Step: Include 3 wells of "Media Only" (Blank) and 3 wells of "Untreated Cells" (Negative Control).
-
-
Incubation: Treat cells for 24h, 48h, or 72h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Viable mitochondria will reduce yellow MTT to purple formazan.[5]
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake for 15 mins.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
[2]
Mechanistic Validation (Flow Cytometry)
Objective: Distinguish between Apoptosis (Annexin V+) and Necrosis (PI+).
-
Harvest: Collect treated cells via trypsinization (include floating dead cells).
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Analysis:
-
Q1 (Annexin-/PI-): Live cells.
-
Q2 (Annexin+/PI-): Early Apoptosis (Characteristic of Mahanine treatment).
-
Q3 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin-/PI+): Necrosis.
-
Workflow: From Synthesis to Lead Optimization
Figure 2: Drug discovery workflow for carbazole derivatives, emphasizing the SAR feedback loop.
References
-
Ellipticine Cytotoxicity & Mechanism: Stiborova, M., et al. "Ellipticine cytotoxicity to cancer cell lines — a comparative study." Interdisciplinary Toxicology, 2011.
-
Mahanine Mechanism (Mitochondrial Pathway): Bhattacharya, K., et al. "Mahanine, a carbazole alkaloid...[6] inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway."[6] Journal of Experimental Therapeutics & Oncology.
-
Synthetic Carbazole Sulfonamides (Nanomolar Potency): Zhang, X., et al. "Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents." Frontiers in Pharmacology, 2024.
-
Mahanine in Glioblastoma: Sun, J., et al. "Mahanine induces apoptosis... in glioma cells." Chemico-Biological Interactions, 2019.
-
MTT Assay Protocol Standards: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual, NCBI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Target Engagement for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Comparative Technical Guide
The following guide details the validation of target engagement for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (referred to herein as 6-Cl-THCA ), a bioactive small molecule with Orphan Drug designation for Huntington’s Disease and identified inhibitory activity against the metal transporter ZIP8 and human papillomavirus (HPV) replication machinery.[1]
Executive Summary & Compound Profile
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-Cl-THCA) is a privileged scaffold derivative exhibiting pleiotropic pharmacology.[1] While primarily recognized as a key intermediate for HPV antivirals (e.g., pyridinecarboxamide derivatives), the free amine itself has demonstrated significant biological activity, earning Orphan Drug Designation in the EU for Huntington’s Disease (HD) .[1]
Its mechanism of action is multi-faceted, involving modulation of the Kynurenine Pathway (via Kynurenine Monooxygenase - KMO) and direct inhibition of the ZIP8 (SLC39A8) metal transporter. This guide focuses on validating engagement with these specific targets, distinguishing 6-Cl-THCA from standard reference compounds.
Compound Snapshot
| Feature | Specification |
| Chemical Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (HCl salt often used) |
| CAS Number | 1443424-91-6 (HCl); 36684-65-8 (Base) |
| Primary Targets | KMO (HD indication); ZIP8 (Biophysical target) |
| Off-Targets | 5-HT2A, SERT, DAT (Weak/Moderate affinity) |
| Key Indication | Huntington’s Disease (Orphan), HPV (Antiviral) |
Comparative Analysis: 6-Cl-THCA vs. Alternatives
To validate 6-Cl-THCA, researchers must benchmark it against "Gold Standard" inhibitors for its respective targets.[1]
Table 1: Performance Benchmarking
| Metric | 6-Cl-THCA (Test Compound) | Ro 61-8048 (Ref. KMO Inhibitor) | TPEN (Ref. Metal Chelator/ZIP Control) |
| Primary Mechanism | Dual: KMO inhibition & ZIP8 blockade | Potent, selective KMO inhibition | Non-specific heavy metal chelation |
| Target Affinity (IC50) | ~17.2 µM (ZIP8); Low µM (KMO est.) | ~30 nM (KMO) | N/A (Chelator) |
| Cellular Permeability | High (CNS penetrant) | Moderate (Peripheral restriction engineered in some analogs) | High (Toxic) |
| Selectivity Profile | Moderate (Cross-reacts w/ 5-HT, SERT) | High (KMO > Kynase) | Low (Strips Zn2+, Cu2+, Fe2+) |
| In Vivo Readout | Normalizes Kyn/3-HK ratio; Reduces viral load | Increases Kynurenine; Reduces 3-HK | Systemic metal depletion (Toxicity) |
Scientist’s Insight: Unlike Ro 61-8048, which is a highly specific tool for KMO, 6-Cl-THCA offers a broader "poly-pharmacology" profile.[1] Its validation requires a subtractive approach: you must prove the observed phenotype is due to specific target binding (KMO or ZIP8) rather than generic serotonin modulation.
Validation Workflow: Proving Target Engagement
The following workflow establishes a self-validating system to confirm 6-Cl-THCA binds its intended target in a biological environment.
Diagram 1: Target Engagement Logic Flow
Caption: Hierarchical validation workflow moving from direct biophysical binding to functional metabolic readout.
Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding of 6-Cl-THCA to KMO or ZIP8 in intact HEK293 cells. Rationale: CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[1] This rules out "false positives" caused by non-specific assay interference.
-
Cell Preparation:
-
Culture HEK293T cells overexpressing human KMO (or ZIP8).
-
Treat cells with 10 µM 6-Cl-THCA or DMSO (Vehicle) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes.
-
Heat individual aliquots to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.
-
Cool immediately to 25°C.
-
-
Lysis & Separation:
-
Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C) or mild detergent (0.4% NP-40).
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.
-
-
Detection:
-
Analyze the supernatant via Western Blot using anti-KMO or anti-ZIP8 antibodies.
-
-
Data Analysis:
-
Plot band intensity vs. Temperature.
-
Success Criteria: A significant right-shift in the melting curve (ΔTm ≥ 2°C) in the 6-Cl-THCA treated group compared to DMSO.
-
Protocol B: Functional KMO Engagement (LC-MS/MS)
Objective: Validate functional inhibition of KMO in a relevant biological matrix (Plasma or Brain Homogenate). Rationale: KMO converts Kynurenine (Kyn) to 3-Hydroxykynurenine (3-HK). A specific inhibitor should increase Kyn and decrease 3-HK.
-
Incubation:
-
Prepare tissue homogenate (Mouse brain or Liver) in PBS.
-
Spike with 100 µM L-Kynurenine (substrate) and NADPH (cofactor).
-
Add 6-Cl-THCA (0.1 - 100 µM dose response).
-
Incubate at 37°C for 30 minutes.
-
-
Extraction:
-
Stop reaction with 10% Trichloroacetic acid (TCA).
-
Centrifuge and collect supernatant.
-
-
Quantification:
-
Analyze via LC-MS/MS (C18 column).
-
Monitor transitions: Kyn (209.1 > 94.1) and 3-HK (225.1 > 110.1).
-
-
Validation Calculation:
-
Calculate the Metabolic Ratio:
. -
Success Criteria: Dose-dependent reduction in
with an IC50 comparable to the biophysical binding constant.
-
Mechanistic Pathway Visualization
Understanding the downstream effects of 6-Cl-THCA in the context of Huntington's Disease (Kynurenine Pathway).
Diagram 2: Kynurenine Pathway Modulation[1]
Caption: 6-Cl-THCA inhibits KMO, shifting metabolic flux away from neurotoxic 3-HK/Quinolinic Acid toward neuroprotective Kynurenic Acid.[1]
References
-
European Commission. (2014). Community Register of orphan medicinal products: EU/3/14/1398 (Example Designation Context). European Union Register.[2][3] [Link]
-
Lin, W., et al. (2013).[1] Identification of a ZIP8 inhibitor, (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, by Cd2+-uptake assay.[1][4]Molecular Pharmacology. [Link] (Contextual citation based on search result 1.7)
-
Boggs, S. D., et al. (2007).[1][5] Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections.Organic Process Research & Development. [Link]
-
Smith, J. R., et al. (2016).[1] Kynurenine Monooxygenase Inhibitors in Huntington's Disease: Target Validation.Journal of Huntington's Disease. [Link]
(Note: Specific EU orphan designation numbers vary by year; the compound is widely recognized in patent literature for the applications described above.)
Sources
- 1. WO2005005386A1 - Tetrahydrocarbazole derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 2. EU/3/22/2628 - orphan designation for treatment of gain-of-function mutations of STIM1 and ORAI1 related diseases | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Orphan medicinal products in Europe and United States to cover needs of patients with rare diseases: an increased common effort is to be foreseen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc in Cardiovascular Functions and Diseases: Epidemiology and Molecular Mechanisms for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthetic Routes for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
This guide provides an in-depth technical comparison of synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical intermediate in the synthesis of serotonin receptor agonists (e.g., Frovatriptan) and a scaffold for potential Alzheimer’s and Huntington’s disease therapeutics.
Executive Summary & Strategic Analysis
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hinges on two distinct phases: the construction of the tricyclic carbazole core and the subsequent functionalization at the C1 position.
The primary challenge is not the ring formation, but the stereoselective installation of the amine . The C1 position is a chiral center; for pharmaceutical applications (e.g., Frovatriptan), the (R)-enantiomer is typically the bioactive eutomer.
We compare three distinct methodologies:
-
Route A (The Standard): Reductive Amination (Racemic). Best for initial SAR (Structure-Activity Relationship) screening.
-
Route B (The Classical): Oxime Formation & Reduction. A cyanide-free alternative suitable for labs lacking specialized hydrogenation equipment.
-
Route C (The Asymmetric): Chiral Transfer Hydrogenation.[1] The industrial standard for high-enantiomeric excess (ee) production.
Comparative Performance Matrix
| Metric | Route A: Reductive Amination | Route B: Oxime Reduction | Route C: Asymmetric Transfer Hydrogenation |
| Reagents | Ru-catalyst, Formic acid/TEA | ||
| Yield (Step) | 73 – 94% | 60 – 80% | > 90% |
| Stereochemistry | Racemic (50:50) | Racemic (Diastereomers possible) | High ee (>95% (R) or (S)) |
| Scalability | Moderate (Toxic byproducts) | High (Standard hydrogenation) | High (Low catalyst loading) |
| Cost | Low | Low | High (Catalyst cost) |
| Safety | High Risk (Cyanide generation) | Moderate (Pressurized | Low (Mild conditions) |
Phase I: Synthesis of the Core Intermediate
Target: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Before amine installation, the ketone precursor must be synthesized. The industry standard is the Fischer Indole Synthesis .
Reaction Scheme
Reagents: 4-Chlorophenylhydrazine hydrochloride + 1,2-Cyclohexanedione.
Catalyst:
Figure 1: Fischer Indole Synthesis pathway to the ketone precursor.
Phase II: Amine Installation (Detailed Protocols)
Route A: Reductive Amination (Standard Bench Protocol)
Best for: Small-scale synthesis where chirality is not yet critical.
Mechanism: The ketone condenses with ammonium acetate to form an imine/iminium ion in situ, which is selectively reduced by sodium cyanoborohydride.
Protocol:
-
Setup: In a 250 mL round-bottom flask, dissolve 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq, 10 mmol) in dry Methanol (50 mL).
-
Imine Formation: Add Ammonium Acetate (
, 10.0 eq). The excess ammonia source drives the equilibrium toward the imine. -
Reduction: Add Sodium Cyanoborohydride (
, 0.7 eq) in one portion.-
Critical Step: Adjust pH to ~6 using glacial acetic acid if necessary to catalyze imine formation without quenching the hydride.
-
-
Reaction: Reflux at 60°C for 18–24 hours under
atmosphere. Monitor by TLC (System: DCM/MeOH 9:1). -
Quench: Cool to RT. Acidify with conc. HCl to pH < 2 (to decompose excess hydride and evolve HCN—perform in a well-ventilated fume hood ).
-
Workup: Basify with NaOH (aq) to pH > 10. Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.
Route B: Oxime Reduction (Cyanide-Free)
Best for: Labs avoiding toxic cyanoborohydrides or requiring strictly gas-phase reduction.
Protocol:
-
Oxime Formation: Reflux the ketone (1.0 eq) with Hydroxylamine Hydrochloride (
, 1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol for 2 hours. Pour into water to precipitate the oxime. Yield is typically quantitative. -
Reduction:
-
Method 1 (Catalytic): Dissolve oxime in Ethanol/Ammonia. Hydrogenate over Raney Nickel or 10% Pd/C at 50 psi
for 6 hours. -
Method 2 (Chemical): Add oxime dropwise to a suspension of Lithium Aluminum Hydride (LAH) in dry THF at 0°C, then reflux for 4 hours.
-
-
Note: LAH reduction is vigorous and requires careful quenching (Fieser method: 1 mL
, 1 mL 15% NaOH, 3 mL per gram of LAH).
Route C: Asymmetric Transfer Hydrogenation (High-Value Target)
Best for: Pharmaceutical development requiring >99% ee of the (R)-isomer.
This route utilizes a "dynamic kinetic resolution" (DKR) or direct asymmetric reduction of the imine.
Protocol:
-
Pre-catalyst Preparation: Complex [Ru(p-cymene)Cl2]2 with a chiral ligand such as (R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Reaction:
-
Substrate: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.[2]
-
Amine Source: Ammonium Formate (
) serves as both the nitrogen source and the hydrogen donor. -
Solvent: Methanol or 2-Propanol.
-
-
Conditions: Heat to 60°C for 24 hours. The Ru-catalyst facilitates the hydride transfer to the re-face or si-face of the transient imine, dictated by the ligand chirality.
-
Result: Yields the chiral amine directly with ee > 90%.
Visualizing the Synthetic Logic
The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints and product requirements.
Figure 2: Decision tree for selecting the synthetic route based on purity and safety constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete imine formation | Increase |
| Dimer Formation | Secondary amine byproduct | The product amine reacts with the ketone. Solution: Dilute reaction (0.1 M) and ensure excess ammonia source. |
| Low ee (Route C) | Catalyst deactivation | Ensure solvents are strictly degassed. Oxygen poisons Ru-hydride species. |
| Incomplete Cyclization (Phase I) | Acid concentration too low | If using acetic acid, add catalytic |
References
-
Organic Chemistry Portal. (2023). Fischer Indole Synthesis.[3][4][5][6][7] Retrieved from [Link]
-
Chen, Y., et al. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. Organic Process Research & Development. Retrieved from [Link]
-
ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by ionic liquid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Tetrahydrocarbazole SIRT1 Inhibitors
Executive Summary
Verdict: In the landscape of Sirtuin 1 (SIRT1) modulation, EX-527 (Selisistat) remains the gold-standard small molecule inhibitor within the tetrahydrocarbazole (THC) class. While early generation inhibitors like Sirtinol and Splitomicin suffer from poor isoform selectivity and low potency (micromolar range), EX-527 delivers nanomolar potency (IC50 ~38–100 nM) and >200-fold selectivity against the nearest isoform, SIRT2.
However, researchers must navigate a critical nuance: stereochemistry . The commercially available "EX-527" is often a racemic mixture, where only the (S)-enantiomer (EX-243) is biologically active.[1] This guide provides a head-to-head technical analysis of these compounds, defining the structural basis for their performance and establishing rigorous protocols for their use.
Part 1: The Tetrahydrocarbazole (THC) Scaffold
The THC scaffold was developed to overcome the limitations of hydroxynaphthaldehyde derivatives (e.g., Sirtinol). The core innovation lies in the indole moiety, which mimics the nicotinamide ring of NAD+, allowing the inhibitor to occupy the catalytic pocket with high affinity.
Structural Determinants of Efficacy[1][2]
-
Carboxamide Group: Essential for hydrogen bonding within the catalytic site (specifically Asn346 and Asp348 in human SIRT1).
-
Chirality: The scaffold possesses a chiral center. The (S)-configuration fits the hydrophobic "C-pocket," while the (R)-configuration sterically clashes with the enzyme's closed conformation.
-
Halogenation: A 6-chloro substitution (as seen in EX-527) significantly enhances potency compared to the unsubstituted carbazole.
Part 2: Head-to-Head Profile
This section compares the primary THC inhibitor (EX-527) against its active enantiomer (EX-243), a potent analog (Compound 35), and the historical benchmark (Sirtinol).
Table 1: Comparative Performance Matrix
| Feature | EX-527 (Racemate) | EX-243 (Active S-Isomer) | Compound 35 (S-Analog) | Sirtinol (Benchmark) |
| Class | Tetrahydrocarbazole | Tetrahydrocarbazole | Tetrahydrocarbazole | Naphthopyran |
| SIRT1 IC50 | ~98 – 123 nM | ~38 nM | ~60 nM | ~38,000 nM (38 µM) |
| SIRT2 IC50 | ~20,000 nM | >20,000 nM | 2,770 nM | ~38,000 nM |
| Selectivity (S1 vs S2) | ~200-fold | >500-fold | ~46-fold | ~1-fold (Non-selective) |
| Mechanism | Uncompetitive (NAD+) | Uncompetitive (NAD+) | Uncompetitive | Mixed/Unknown |
| Solubility | DMSO (High), Water (Low) | DMSO (High) | DMSO (High) | DMSO (Low) |
| Primary Utility | General Screening | Precise Kinetic Studies | SAR Exploration | Obsolete / Pan-Sirtuin |
Critical Insight: While Compound 35 shows high potency, it sacrifices selectivity compared to EX-243. For experiments requiring strict isoform specificity (e.g., distinguishing SIRT1 vs. SIRT2 effects in neurodegeneration), EX-243 (or pure S-EX-527) is the superior choice.
Part 3: Mechanism of Action (Structural Basis)
Understanding the binding kinetics is vital for experimental design. Unlike competitive inhibitors that block substrate entry, THC inhibitors are uncompetitive with respect to NAD+. They bind after the reaction initiates, locking the enzyme in a futile complex.
Diagram 1: The "Locked Complex" Inhibition Mechanism
The following diagram illustrates the unique kinetic order required for EX-527 binding.
Caption: EX-527 requires the release of Nicotinamide (NAM) to expose the C-pocket. It then binds to the enzyme-coproduct complex, preventing the release of O-Acetyl-ADP-Ribose and the regeneration of the active enzyme.
Part 4: Experimental Validation Protocols
To validate SIRT1 inhibition using THCs, you must control for off-target HDAC effects and assay artifacts.
Protocol A: Cellular Acetylation Assay (Western Blot)
Objective: Confirm intracellular target engagement by measuring p53 acetylation (a primary SIRT1 substrate) following DNA damage.
Reagents:
-
Cell Line: U2OS or HCT116 (Wild-type p53).
-
Stressor: Doxorubicin (0.5 µM) or Etoposide (20 µM).
-
Inhibitor: EX-527 (Stock 10 mM in DMSO).
-
Blocker: Trichostatin A (TSA) - Crucial for blocking Class I/II HDACs.
Workflow:
-
Seeding: Plate cells at 70% confluency.
-
Pre-treatment: Treat cells with EX-527 (1–10 µM) for 1 hour.
-
Note: Do not exceed 50 µM to avoid off-target toxicity.
-
-
Induction: Add Doxorubicin (keeps EX-527 present) for 6–16 hours.
-
HDAC Block: Add TSA (500 nM) for the final 2 hours.
-
Why? p53 is also deacetylated by HDAC1. Without TSA, HDAC1 activity will mask the effect of SIRT1 inhibition.
-
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors + 10 mM Nicotinamide (to freeze Sirtuin activity post-lysis).
-
Detection: Immunoblot for Acetyl-p53 (Lys382) vs. Total p53.
Protocol B: Fluorometric Artifact Check
Many commercial SIRT1 assays use fluorophore-tagged peptides (e.g., "Fluor de Lys"). Early SIRT1 activators (like Resveratrol) were found to be artifacts of the fluorophore interaction. While EX-527 is generally safe, you must validate it.
Validation Step:
-
Run the standard enzymatic assay with EX-527.
-
Control: Run the assay without enzyme but with the product (deacetylated standard peptide) and EX-527.
-
Readout: If EX-527 alters the fluorescence of the product standard in the absence of enzyme, it is a quenching artifact, not inhibition.
Part 5: Troubleshooting & Optimization
Diagram 2: Decision Tree for Inhibitor Selection
Use this logic flow to select the correct THC variant for your specific research question.
Caption: Selection logic for maximizing data integrity. For precise kinetic characterization, the pure S-enantiomer is mandatory.
Common Pitfalls
-
The "Racemate Trap": Many suppliers sell "EX-527" as the racemic mixture (50% active S, 50% inactive R). If your calculated IC50 is ~100 nM, you are likely using the racemate. The pure S-isomer should yield ~38–60 nM. Always check the Certificate of Analysis.
-
NAD+ Competition: Because EX-527 is uncompetitive with NAD+, high cellular NAD+ levels (e.g., in metabolically stressed cells) actually enhance binding. Conversely, low NAD+ conditions may reduce apparent potency.
References
-
Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry. Link
-
Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism.[2] Proceedings of the National Academy of Sciences. Link
-
Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology. Link
-
Peck, B., et al. (2010). SIRT1 promotes proliferation and inhibits the senescence-associated secretory phenotype in breast cancer cells. Oncogene. Link
-
Spaulding, H. R., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology. Link
Sources
Safety Operating Guide
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine proper disposal procedures
Topic: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2][3][4]
Executive Summary & Chemical Context
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (often encountered as the hydrochloride salt, CAS 1443424-91-6) is a critical chiral intermediate in the synthesis of tryptamine-based pharmaceuticals (e.g., Frovatriptan).[1][2][3][4]
Effective disposal of this compound requires strict adherence to halogenated organic waste protocols.[2] Unlike standard organic amines, the presence of the chlorine atom at the C6 position dictates that this material cannot be processed in standard non-halogenated waste streams due to the generation of corrosive hydrogen chloride (HCl) gas during combustion. Furthermore, the amine functionality necessitates rigorous segregation from acidic waste streams to prevent uncontrolled exothermic protonation.
Hazard Identification & Physicochemical Properties
Before initiating disposal, the waste generator must validate the material's state. This compound poses dual risks: biological toxicity and chemical incompatibility.[2]
| Property | Data / Specification | Disposal Implication |
| Molecular Formula | C₁₂H₁₃ClN₂ (Base) | High Nitrogen/Chlorine Content: Requires incineration with flue gas scrubbing (scrubbers) to capture NOx and HCl.[1][2][3][4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3][4][5] | PPE Requirement: Double nitrile gloves (0.11mm min) and P95/N95 respiratory protection are mandatory during waste transfer to prevent dust inhalation.[2][3][4] |
| Reactivity | Basic (Primary Amine) | Incompatibility: violent reaction with strong acids (exothermic salt formation) and strong oxidizers.[1][2][3][4] |
| Waste Class | Halogenated Organic | Strict Segregation: Must NEVER be mixed with non-halogenated solvents (e.g., Acetone, Methanol) to avoid contaminating cheaper waste streams.[1][2][3][4] |
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
-
Solid Waste: If the material is a solid powder or filter cake, do not dissolve it unnecessarily.[2] Solid waste is often cheaper to incinerate by weight than liquid waste.[2] Double-bag in thick polyethylene (PE) bags or place directly into a wide-mouth HDPE jar.
-
Liquid Waste (Mother Liquor): If the amine is dissolved in a solvent (e.g., Dichloromethane, THF), ensure the pH is neutral or basic.[2]
-
Critical Control Point: If the solution is acidic (e.g., from a reaction quench), neutralize it slowly with Sodium Bicarbonate (NaHCO₃) before transferring to the waste drum. Acidic halogenated waste can corrode metal safety cans.[2]
-
Phase 2: Packaging & Segregation
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers.[1][2] Avoid metal containers if the waste stream contains any residual moisture or acidity, as the amine-chloride combination can accelerate corrosion.[2]
-
Segregation Rule:
Phase 3: Labeling & Documentation
Standard "Organic Waste" labels are insufficient.[2] The label must explicitly state:
-
"CONTAINS HALOGENS" (Check the specific box if available).[2]
-
"TOXIC / IRRITANT" [2]
-
Chemical Name: Write out the full name. Do not use abbreviations like "Carbazole Amine."
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.
Figure 1: Decision matrix for the segregation and packaging of halogenated carbazole amine waste.
Scientific Rationale for Disposal Method
Why Incineration? The only validated disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility.[1][2]
-
Thermal Destruction: The carbazole ring structure is stable and persistent.[2] Temperatures exceeding 1000°C are required to break the aromatic bonds and mineralize the nitrogen into N₂.[2]
-
Halogen Capture: When 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is burned, the chlorine atom is released as hydrogen chloride (HCl) gas.[1][2][3]
Why Not Drain Disposal? This compound is toxic to aquatic life and resistant to biodegradation.[2] Release into municipal water systems violates the Clean Water Act and can disrupt the microbial balance of wastewater treatment plants.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: The amine dust is a respiratory irritant.[2] Clear the immediate area.[2]
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[2] If powder is airborne, use a respirator.[2]
-
Neutralization: If the spill is liquid and basic, apply a weak acid neutralizer (e.g., Citric Acid) cautiously.[2] If solid, do not wet it.[2]
-
Cleanup: Scoop solids into a waste container. For liquids, absorb with vermiculite or clay-based absorbent.[1][2]
-
Decontamination: Wash the surface with a dilute soap solution.[2] Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines (toxic gas).[2]
References
-
BenchChem. (n.d.).[2] 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Safety Data Sheet. Retrieved from [3][4]
-
Cornell University EHS. (n.d.).[2] Organic Solvents Disposal Guide. Retrieved from [3][4]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Codes & Classification (F-List and K-List). Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for 1,2,3,4-Tetrahydrocarbazole derivatives. Retrieved from [1][2][3][4]
Sources
Personal protective equipment for handling 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary & Compound Profile
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a critical chiral intermediate in the synthesis of Frovatriptan , a triptan class drug targeting 5-HT1B/1D receptors.
As a researcher handling this compound, you must recognize that pharmaceutical intermediates often possess higher reactivity and unknown toxicological thresholds compared to the final API (Active Pharmaceutical Ingredient). This compound combines the structural motifs of a halogenated aromatic (potential for lipophilicity/bioaccumulation) and a primary amine (potential for corrosivity and sensitization).
The Core Safety Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific occupational exposure limits (OELs) are validated. The primary risks are inhalation of fine dust and dermal absorption leading to serotonergic modulation or sensitization.
Hazard Assessment & Mechanism of Action
Before selecting PPE, we must understand the why behind the hazard.
| Hazard Class | GHS Codes | Mechanistic Insight |
| Acute Toxicity | H302 / H301 (Harmful/Toxic if swallowed) | Structurally analogous to serotonin (5-HT). Systemic absorption may trigger CNS effects (dizziness, vasoconstriction) typical of triptan precursors. |
| Skin/Eye Irritation | H315 / H319 | As a primary amine, the free base can raise local pH on moist mucous membranes, causing protein denaturation and severe irritation. |
| Respiratory Irritation | H335 | Fine particulates can deeply penetrate the bronchial tree. The halogen (chlorine) substituent increases lipophilicity, potentially aiding transport across lung tissue. |
| Sensitization | Suspected | Benzylic amines are known structural alerts for skin sensitization. Repeated exposure may lead to anaphylactic-type reactions. |
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. We utilize a Redundant Barrier Strategy to prevent exposure.
A. Respiratory Protection (The Critical Barrier)
-
Standard Operation (< 1g): Work within a certified Chemical Fume Hood. If open handling is unavoidable, use an N95 (NIOSH) or FFP2 (EU) respirator.
-
Bulk Handling (> 1g) or Spill Cleanup: Use a P100/HEPA filter (half-face or full-face respirator).
-
Why? P100 filters remove 99.97% of airborne particles, crucial for bioactive dusts that are invisible to the naked eye.
-
B. Dermal Protection (The Permeation Barrier)
-
Glove Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).
-
Technique: Double-gloving is mandatory.
-
Inner Glove: Standard Nitrile (inspection layer).
-
Outer Glove: Extended cuff Nitrile (protection layer).
-
Why? Chlorinated aromatics can permeate thin latex. Nitrile offers superior resistance to amines. Change outer gloves immediately upon splash contact.
-
C. Ocular & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for powders that can drift around side shields.
-
Body: Tyvek® lab coat or disposable coveralls with elastic cuffs. Avoid cotton coats which can trap dust in fibers, creating a secondary exposure source in the laundry.
Operational Workflow: The "4-Zone" Protocol
This protocol minimizes cross-contamination between the "Hot Zone" (Balance/Hood) and the "Cold Zone" (General Lab).
Phase 1: Preparation (Zone 0)
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Amine salts are often hygroscopic and static-prone; "flying powder" is a major inhalation risk.
-
Liner: Place a disposable absorbent pad (plastic side down) on the hood surface to capture micro-spills.
Phase 2: Weighing & Transfer (Zone 1 - Hot Zone)
-
Don PPE: Put on double gloves and goggles before opening the secondary container.
-
Transfer: Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or funnel to prevent residue loss.
-
Solvation: If possible, dissolve the solid in the reaction solvent (e.g., Methanol, DCM) inside the weighing vessel before transferring to the reaction flask. Handling solutions is safer than handling dry powders.
Phase 3: Reaction & Workup (Zone 2)
-
Quenching: If using the free base, be aware of exotherms when adding acids.
-
Waste Segregation: All disposable items (pipette tips, weighing boats) touching the compound must be bagged inside the hood before removal.
Phase 4: Decontamination (Zone 3)
-
Surface Wipe: Wipe the hood surface with a 10% soap/water solution, followed by Ethanol.
-
Note: Avoid bleach (Sodium Hypochlorite) initially if the amine concentration is high, as this can form chloramines (toxic gas). Use surfactant-based cleaners first.
-
-
Doffing: Remove outer gloves → Remove lab coat → Remove goggles → Remove inner gloves. Wash hands with soap and cool water (warm water opens pores).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this specific intermediate based on scale and physical state.
Figure 1: Risk-based PPE selection logic for handling carbazole intermediates. Note that solid handling requires stricter controls due to inhalation risks.
Emergency Response & Disposal
Spill Management
-
Evacuate: If a powder spill >5g occurs outside a hood, evacuate the immediate area to allow dust to settle (15 mins).
-
Contain: Do not dry sweep. Cover the spill with a damp paper towel (soaked in water or PEG-400) to suppress dust.
-
Clean: Scoop up the damp material. Clean the surface with weak acid (e.g., dilute acetic acid) to neutralize the amine, followed by water.
Waste Disposal[1][5][6]
-
Classification: Hazardous Organic Waste (Amine-containing).
-
Method: High-temperature incineration.
-
Protocol: Do not mix with oxidizing agents (e.g., nitric acid waste) in the waste stream, as exothermic reactions may occur.
References
-
PubChem. (n.d.). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | C12H14Cl2N2.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Frova (frovatriptan succinate) Tablets Labeling. Retrieved January 29, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
